molecular formula C12H15BrFNO B1525014 (3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol CAS No. 1311315-09-9

(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol

Cat. No.: B1525014
CAS No.: 1311315-09-9
M. Wt: 288.16 g/mol
InChI Key: GNFNLOGQSXGZQQ-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol (CAS 1311315-09-9) is an organobromine compound with the molecular formula C12H15BrFNO and a molecular weight of 288.15 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The structure of the compound, featuring both a bromo-fluoropyridine ring and a cyclohexyl methanol group, makes it a versatile precursor for the development of more complex molecules. The pyridine core is a common pharmacophore in active pharmaceutical ingredients, and the presence of halogen substituents (bromine and fluorine) offers reactive sites for further functionalization via cross-coupling reactions and other transformative chemical processes . Related bromo- and fluoro-substituted pyridines are frequently employed in pharmaceutical research, including in the synthesis of triazatricyclic compounds investigated as indoleamine-2,3-dioxygenase (IDO) antagonists for potential cancer immunotherapy applications . This product is intended for research purposes only. Please note that specific published studies on the biological activity or mechanism of action for this exact compound are not currently available in the public scientific literature. Researchers are advised to consult specialized chemical and pharmacological resources for further investigation. Handling and Storage: This compound should be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . As with all chemicals of this nature, proper personal protective equipment including gloves, protective clothing, and eye protection should be worn to prevent skin contact or inhalation .

Properties

IUPAC Name

(3-bromo-5-fluoropyridin-4-yl)-cyclohexylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-9-6-15-7-10(14)11(9)12(16)8-4-2-1-3-5-8/h6-8,12,16H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFNLOGQSXGZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=C(C=NC=C2F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol: A Strategic Scaffold for Divergent Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on (3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol

Executive Summary

(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol (CAS 1311315-09-9) represents a high-value pharmacophore intermediate in modern drug discovery. Its structural architecture—a pyridine core decorated with orthogonal halogen handles (Br, F) and a lipophilic chiral center (cyclohexyl-methanol)—makes it an ideal "linchpin" for Fragment-Based Drug Discovery (FBDD).

This guide dissects the compound’s synthesis, reactivity profile, and application in generating focused small-molecule libraries targeting kinases (e.g., ALK, ROS1) and GTPases (e.g., KRAS G12C), where the pyridine ring serves as a hinge binder or a scaffold for hydrophobic pocket occupation.

Chemical Identity & Physicochemical Profile

Understanding the electronic landscape of this molecule is prerequisite to successful derivatization. The electron-deficient pyridine ring is further deactivated by the fluorine atom, increasing the acidity of the alcohol and the susceptibility of the ring to nucleophilic attack.

PropertySpecification
CAS Number 1311315-09-9
IUPAC Name (3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol
Molecular Formula C₁₂H₁₅BrFNO
Molecular Weight 288.16 g/mol
CLogP (Predicted) ~3.2 (High Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (OH) / 3 Acceptors (N, F, O)
Key Functional Handles Br (C3): Cross-coupling vectorF (C5): Electronic tuner / SNAr handleOH (Benzylic-like): Chiral center / Oxidation site
Synthesis Protocol: The Directed Ortho-Metallation (DoM) Strategy

The synthesis of CAS 1311315-09-9 relies on the regioselective functionalization of the pyridine ring. Standard electrophilic aromatic substitution is ineffective due to the electron-deficient nature of the heterocycle. Instead, we utilize Directed Ortho-Metallation (DoM) .

Mechanistic Rationale

The C4 proton of 3-bromo-5-fluoropyridine is the most acidic site on the ring due to the synergistic inductive electron-withdrawing effects (-I) of the flanking Bromine and Fluorine atoms. Using a non-nucleophilic base (LDA) at cryogenic temperatures allows for kinetic deprotonation at C4, generating a lithiated species that is trapped by cyclohexanecarboxaldehyde.

Step-by-Step Methodology

Reagents:

  • 3-Bromo-5-fluoropyridine (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

  • Cyclohexanecarboxaldehyde (1.2 equiv)

  • Anhydrous THF (Solvent)[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Substrate Addition: Add 3-Bromo-5-fluoropyridine. Ensure complete dissolution.

  • Deprotonation (The Critical Step): Add LDA dropwise over 20 minutes. Maintain internal temperature below -70°C to prevent "Halogen Dance" (migration of the Bromine atom).

    • Checkpoint: Stir for 30–45 minutes at -78°C. The solution typically turns deep yellow/orange, indicating the formation of the (3-bromo-5-fluoropyridin-4-yl)lithium species.

  • Electrophile Trapping: Add neat cyclohexanecarboxaldehyde dropwise. The reaction is extremely fast; the color may fade.

  • Quench: After 1 hour, quench with saturated aqueous NH₄Cl while still cold.

  • Workup: Warm to room temperature. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is a racemic solid.

Reactivity & Divergent Synthesis Workflow

The true value of CAS 1311315-09-9 lies in its orthogonal reactivity . The three functional handles allow for sequential modification without protecting groups, enabling rapid SAR (Structure-Activity Relationship) exploration.

Strategic Vectors:
  • Vector A (Bromine - C3): Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. Used to extend the scaffold into the solvent-exposed region of a protein pocket.

  • Vector B (Fluorine - C5): Nucleophilic Aromatic Substitution (SNAr). The fluorine is activated by the adjacent pyridine nitrogen and the electron-withdrawing bromine. It can be displaced by primary amines or thiols, often requiring elevated temperatures or microwave irradiation.

  • Vector C (Hydroxyl - Linker): Can be oxidized to the ketone (using Dess-Martin Periodinane) to rigidify the linker, or converted to an amine via Mitsunobu reaction to improve solubility.

Visualizing the Workflow

G cluster_legend Reactivity Logic Start Core Scaffold (CAS 1311315-09-9) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Suzuki Path A (Br) SNAr SNAr Displacement (R-NH2, Heat) Start->SNAr Path B (F) Oxidation DMP Oxidation Start->Oxidation Path C (OH) Biaryl Biaryl Product (Kinase Hinge Binder) Suzuki->Biaryl AminoPy 5-Amino-Pyridine (H-Bond Donor) SNAr->AminoPy Ketone Ketone Analog (Rigidified Linker) Oxidation->Ketone

Caption: Orthogonal diversification strategy for CAS 1311315-09-9, highlighting three distinct vectors for chemical modification.

Safety & Handling Protocols

This compound and its precursors present specific hazards that must be managed in a research environment.

  • Pyridine Toxicity: Halogenated pyridines can be potent skin irritants and potential sensitizers. Always handle in a fume hood.

  • Organolithium Safety: The synthesis involves LDA. While less pyrophoric than t-BuLi, it is moisture-sensitive and corrosive. Ensure all glassware is baked and solvents are anhydrous.

  • Fluorine NMR: Use ¹⁹F NMR for reaction monitoring. The fluorine signal is a clean, singlet-like peak (depending on coupling) that shifts significantly upon SNAr displacement, offering a rapid "Go/No-Go" assay for reaction progress without workup.

References
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Sigma-Aldrich. (2024). Product Specification: 3-Bromo-5-fluoropyridine. Link

  • Chem-Impex International. (2024). Technical Data Sheet: 3-Bromo-5-fluoropyridine. Link

  • PubChem. (2024). Compound Summary: (3-bromo-5-fluoropyridin-4-yl)methanol Derivatives. Link

Sources

Technical Guide: Physicochemical Profiling of (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol , a specialized heterocyclic building block used in the synthesis of complex pharmaceutical agents.

The content is structured for application scientists and medicinal chemists, focusing on actionable physicochemical data, synthetic pathways, and reactivity profiles.

Compound Identity & Strategic Significance[1][2][3]

(3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol is a tri-functionalized pyridine scaffold. Its value in drug discovery lies in its unique substitution pattern:

  • 3-Bromo & 5-Fluoro: These halogens provide orthogonal reactivity. The bromine serves as a handle for cross-coupling (e.g., Suzuki-Miyaura), while the fluorine modulates pKa, metabolic stability, and lipophilicity without adding significant steric bulk.

  • 4-Cyclohexylmethanol: This moiety introduces a solubilizing, lipophilic cycloaliphatic ring and a chiral secondary alcohol, serving as a hydrogen bond donor/acceptor or a linker for further derivatization.

Identification Data
ParameterDetail
IUPAC Name (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol
CAS Number 1311315-09-9
Molecular Formula C₁₂H₁₅BrFNO
Molecular Weight 288.16 g/mol
SMILES FC1=C(C(O)C2CCCCC2)C(Br)=CN=C1
Stereochemistry Racemic (contains 1 chiral center at the carbinol carbon)

Physicochemical Properties[3][5][6][7][8][9][10]

The following data synthesizes experimental trends from structurally related 3,5-dihalopyridines and calculated consensus values.

Core Properties Table
PropertyValue / RangeContext & Implication
LogP (Predicted) 2.8 ± 0.4Lipophilic. The cyclohexyl ring significantly increases lipophilicity compared to methyl analogs. Suitable for CNS penetration but requires organic co-solvents for assays.
TPSA ~33 ŲLow Polarity. Contributions from Pyridine-N (~13 Ų) and Hydroxyl-O (~20 Ų). Suggests high membrane permeability.
pKa (Pyridine N) ~2.0 – 2.5 (Est.)Weak Base. The electron-withdrawing effects of -F and -Br drastically reduce the basicity of the pyridine nitrogen (unsubstituted pyridine pKa ≈ 5.2). It will not protonate at physiological pH (7.4).
pKa (Hydroxyl) ~13.5Typical secondary alcohol acidity. Deprotonation requires strong bases (e.g., NaH, KOtBu).
Solubility (Water) < 0.1 mg/mLInsoluble. Requires formulation or co-solvents (DMSO, MeOH) for biological testing.
Solubility (Organic) HighSoluble in DCM, EtOAc, DMSO, Methanol, THF.
Physical State Solid / PowderLikely a white to off-white solid. Melting point estimated at 85–110°C based on analogs.
Electronic Structure Analysis

The 3-bromo-5-fluoro substitution pattern creates a "push-pull" electronic environment, though both halogens are inductively withdrawing (-I).

  • Inductive Effect: Both F and Br pull electron density from the ring, making the C4 position (bearing the methanol group) electron-deficient. This increases the acidity of the benzylic-like proton on the alcohol carbon.

  • Steric Crowding: The C4 position is flanked by two halogens. The bulky cyclohexyl group at the carbinol center creates significant steric hindrance, which stabilizes the molecule against metabolic oxidation but may slow down nucleophilic substitution reactions at the alcohol.

Synthetic Methodology

The most robust route to this scaffold is the nucleophilic addition of a Grignard reagent to the corresponding aldehyde. This approach avoids the "halogen dance" often seen in lithiation chemistries of poly-halogenated pyridines.

Protocol: Grignard Addition (Self-Validating System)

Reaction: 3-bromo-5-fluoropyridine-4-carbaldehyde + Cyclohexylmagnesium bromide


 Product

SynthesisWorkflow Start Start: 3-bromo-5-fluoro pyridine-4-carbaldehyde Reaction Reaction: -78°C to 0°C Anhydrous THF 1-2 Hours Start->Reaction Reagent Reagent: CyclohexylMgBr (1.2 eq, THF) Reagent->Reaction Quench Quench: Sat. NH4Cl (aq) Controlled Addition Reaction->Quench Complete Conversion (TLC/LCMS) Workup Workup: Extract (EtOAc) Dry (Na2SO4) Quench->Workup Product Product: (3-bromo-5-fluoropyridin-4-yl) (cyclohexyl)methanol Workup->Product Purification (Column Chrom.)

Figure 1: Synthetic workflow for the generation of the target alcohol via Grignard addition.

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and maintain under Nitrogen/Argon atmosphere.

  • Dissolution: Dissolve 3-bromo-5-fluoropyridine-4-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents halogen-metal exchange side reactions.

  • Addition: Add Cyclohexylmagnesium bromide (1.2 eq, 2.0M in ether/THF) dropwise over 20 minutes.

  • Monitoring: Allow the reaction to warm to 0°C over 1 hour. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS. Look for disappearance of the aldehyde peak.

  • Quench: Quench carefully with saturated aqueous Ammonium Chloride (

    
    ) at 0°C.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Purification: Flash column chromatography on Silica Gel. Elute with a gradient of 0-30% EtOAc in Hexanes. The product typically elutes after non-polar impurities.

Reactivity & Applications

This molecule is a versatile intermediate.[1] The diagram below illustrates its primary divergent synthetic pathways.

ReactivityMap Center (3-bromo-5-fluoropyridin-4-yl) (cyclohexyl)methanol Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Targets Br atom Center->Suzuki Chemoselective (Br > F) Oxidation Oxidation (Dess-Martin) Forms Ketone (Reversible Redox) Center->Oxidation Access to Ketones SnAr SnAr Substitution (R-NH2 / R-SH) Displaces Fluorine Center->SnAr Requires Heat/ Strong Nuc. Etherification O-Alkylation (NaH, R-X) Derivatizes Alcohol Center->Etherification Standard Conditions

Figure 2: Divergent reactivity profile. The Bromine atom allows for carbon-carbon bond formation, while the Fluorine atom allows for nucleophilic aromatic substitution under forcing conditions.

Key Reactivity Insights
  • Chemoselective Coupling: In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the C-Br bond is significantly more reactive than the C-F bond. This allows for the selective installation of aryl or amino groups at the 3-position while retaining the 5-fluoro group.

  • Fluorine Displacement (SnAr): The 5-fluoro group is activated by the adjacent pyridine nitrogen, but less so than a 2- or 4-fluoro substituent. Displacement with amines or thiols usually requires elevated temperatures (>100°C) or microwave irradiation.

  • Chiral Resolution: As synthesized, the compound is a racemate. For drug development, separation via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using Hexane/IPA gradients is standard.

Handling and Safety Data

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption, which can make the solid sticky or difficult to handle.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

References

  • PubChem Compound Summary. (2025). 3-bromo-5-fluoropyridin-4-yl methanol derivatives. National Center for Biotechnology Information. [Link]

  • Schlosser, M. (2005). The 3,5-Dihalopyridines: Synthesis and Reactivity. Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Chemical Stability and Storage of Halogenated Pyridinyl Methanols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical factors governing the chemical stability and optimal storage conditions for halogenated pyridinyl methanols. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with field-proven methodologies to ensure the integrity of these valuable compounds from the laboratory to their application.

Introduction: The Significance of Halogenated Pyridinyl Methanols

Halogenated pyridinyl methanols are a pivotal class of heterocyclic compounds, serving as key building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of a halogen atom (F, Cl, Br, I) on the pyridine ring, combined with the reactive hydroxymethyl group, imparts unique physicochemical properties that are instrumental in modulating biological activity and synthetic pathways.

The inherent reactivity of this structure, however, presents distinct challenges related to chemical stability. A thorough understanding of the degradation pathways and the factors that influence them is not merely an academic exercise; it is a prerequisite for robust process development, reliable analytical method validation, and the assurance of product quality, safety, and efficacy. This guide elucidates the core principles of their stability and provides a framework for designing and executing comprehensive stability and storage protocols.

Core Stability Challenges: Understanding Degradation Pathways

The stability of a halogenated pyridinyl methanol is dictated by the interplay of the electron-deficient pyridine ring, the electron-withdrawing nature of the halogen substituent, and the reactivity of the primary alcohol. Degradation can be initiated through several key pathways: oxidation, hydrolysis, photolysis, and thermolysis.

Oxidative Degradation

The primary alcohol moiety is the most susceptible site for oxidation. This process typically occurs in a stepwise manner, first yielding the corresponding halogenated pyridine carboxaldehyde and subsequently the halogenated nicotinic acid.

  • Mechanism: The oxidation can be initiated by atmospheric oxygen, peroxide impurities in solvents, or deliberate exposure to oxidizing agents. The reaction involves the removal of two hydrogen atoms from the methanol group to form a carbonyl group. Further oxidation of the intermediate aldehyde to a carboxylic acid is also highly probable, especially under aggressive conditions.[1]

  • Influencing Factors: The presence of transition metal ions can catalyze oxidation. The choice of solvent is also critical, as some, like aged ethers, can contain peroxide impurities.

  • Causality: The hydroxymethyl group represents a site of high electron density, making it a prime target for electrophilic attack by oxidizing species. The electron-withdrawing halogen on the pyridine ring can modulate the reactivity of the alcohol, though the primary susceptibility remains with the -CH₂OH group.

A generalized oxidative pathway is illustrated below.

cluster_oxidation Oxidative Degradation Pathway A Halogenated Pyridinyl Methanol B Halogenated Pyridine Carboxaldehyde A->B Oxidation [O] (e.g., CrO₃, PCC, H₂O₂) C Halogenated Nicotinic Acid B->C Further Oxidation [O]

Caption: Generalized pathway for the oxidation of halogenated pyridinyl methanols.

Photodegradation

Aromatic and heteroaromatic systems, including pyridine derivatives, are often susceptible to degradation upon exposure to light, particularly in the UV spectrum.

  • Mechanism: Absorption of photons can excite the molecule to a higher energy state, leading to the formation of reactive species such as free radicals.[2] These radicals can then participate in a variety of secondary reactions, including dimerization, polymerization, or reaction with oxygen, leading to a complex mixture of degradants. The presence of a halogen atom can influence the photolytic pathway, potentially involving homolytic cleavage of the carbon-halogen bond under high-energy conditions.

  • Influencing Factors: The primary drivers are the wavelength and intensity of the light source. The presence of photosensitizers or dissolved organic matter in solution can accelerate degradation.[3]

  • Causality: The π-electron system of the pyridine ring readily absorbs UV radiation. This energy can be sufficient to break chemical bonds or generate highly reactive radical intermediates, initiating the degradation cascade.

Thermal Degradation

Elevated temperatures provide the necessary activation energy to overcome reaction barriers, leading to decomposition.

  • Mechanism: For halogenated compounds, a common thermal degradation pathway is the elimination of hydrogen halide (HX).[4][5] In the case of halogenated pyridinyl methanols, this could involve intramolecular reactions or intermolecular reactions between two molecules. Other potential pathways include dehydration of the alcohol to form an ether or decomposition involving the pyridine ring itself, which can lead to charring at very high temperatures.[4]

  • Influencing Factors: Temperature is the critical factor. The physical state (solid vs. solution) and the presence of catalysts or impurities can significantly lower the decomposition temperature.

  • Causality: Thermal energy increases molecular vibrations. When the energy of a particular vibrational mode exceeds the bond dissociation energy, the bond breaks, initiating decomposition. The C-X (Carbon-Halogen) and O-H bonds are often the most susceptible to thermal stress.

Hydrolytic Degradation

While primary alcohols are generally stable to hydrolysis, the overall stability of the molecule in aqueous solutions, particularly at non-neutral pH, must be considered.

  • Mechanism: Although the hydroxymethyl group itself is not prone to hydrolysis, extreme pH conditions can catalyze other reactions. In strong acid, the pyridine nitrogen will be protonated, which can alter the electronic properties of the ring and potentially influence the stability of the C-X bond. In strong base, the alcohol can be deprotonated to an alkoxide, which may be more susceptible to oxidation.

  • Influencing Factors: pH is the most significant factor. The presence of buffers and the ionic strength of the solution can also play a role.

  • Causality: The pyridine nitrogen is basic and will be protonated under acidic conditions. This alters the electron distribution throughout the ring, which can impact the stability of substituents.

Recommended Storage and Handling Protocols

Based on the inherent chemical liabilities, a multi-faceted approach to storage and handling is essential to preserve the purity and integrity of halogenated pyridinyl methanols.

ParameterRecommendationRationale
Temperature Store in a cool environment (2-8°C recommended for long-term storage).Minimizes the rate of thermally induced degradation pathways, such as HX elimination.
Light Store in amber glass vials or light-proof containers.[6]Prevents initiation of photodegradation pathways by blocking UV and visible light.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Excludes atmospheric oxygen and moisture, preventing oxidative and potentially hydrolytic degradation.
Container Use tightly sealed, Class A borosilicate glass containers.[7]Ensures an inert contact surface and prevents ingress of atmospheric contaminants. Avoids plasticizers or other leachables from plastic containers.
Purity Use high-purity, peroxide-free solvents for solutions.Prevents contamination with reactive species (e.g., peroxides, metal ions) that can catalyze degradation.
Incompatibilities Avoid contact with strong oxidizing agents (peroxides, nitrates), strong acids, and strong bases.[6][8][9]These materials can directly initiate and accelerate the degradation pathways described above.

Designing a Robust Stability Study: A Self-Validating System

A well-designed forced degradation study is the cornerstone of understanding a molecule's stability profile.[10][11] It serves to identify potential degradants, elucidate degradation pathways, and, critically, to prove the specificity of the analytical method used for stability monitoring—a concept known as a "stability-indicating method."[12] The goal is to achieve a target degradation of 5-20%, which is sufficient to form and detect primary degradants without leading to overly complex secondary degradation that would not be seen under normal storage conditions.[10]

Experimental Workflow for Forced Degradation

The following workflow provides a systematic approach to stress testing.

cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions Start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Stress Subject Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (Solid & Solution) (e.g., 80°C) Stress->Thermal Photo Photolytic (ICH Q1B Conditions) Stress->Photo Neutralize Quench/Neutralize Reactions (as appropriate) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance Analyze->Evaluate End Identify Degradation Products & Pathways Evaluate->End

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol: Oxidative Stress Testing

This protocol details the experimental choices for a representative stress condition.

  • Preparation: Prepare a 1.0 mg/mL solution of the halogenated pyridinyl methanol in a 50:50 mixture of acetonitrile and water. This co-solvent system ensures solubility while allowing for aqueous-based reactions.

  • Stress Agent Selection: Use 3% hydrogen peroxide as the oxidative stressor. H₂O₂ is a clean oxidant and is a standard choice in regulatory forced degradation studies.[4]

  • Experimental Setup:

    • To 1 mL of the drug solution in a clear glass vial, add 1 mL of 3% H₂O₂.

    • Prepare a control sample by adding 1 mL of water instead of H₂O₂.

    • Store both vials protected from light at room temperature to isolate the oxidative pathway from photolytic effects.

  • Time Points: Sample the reaction mixture at appropriate time points (e.g., 2, 8, 24 hours). The goal is to find a time point that yields 5-20% degradation.

  • Analysis:

    • At each time point, withdraw an aliquot and quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite solution) to halt the reaction.

    • Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze immediately using a validated stability-indicating HPLC method.

Analytical Methodologies

The integrity of any stability study rests on the quality of the analytical methods used.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability studies.[13][14] A reverse-phase C18 column with a gradient elution using a buffered aqueous phase (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is a common starting point. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the UV maxima of new peaks.

  • LC-Mass Spectrometry (LC-MS): This is indispensable for the identification of degradation products. By coupling the HPLC to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the parent drug and any new impurities, providing vital clues to their structure.

  • Gas Chromatography (GC): For assessing volatile degradants or for certain halogenated compounds, GC combined with a flame ionization detector (FID) or a mass spectrometer (MS) can be highly effective.[15]

Conclusion: A Proactive Approach to Ensuring Compound Integrity

The chemical stability of halogenated pyridinyl methanols is a complex but manageable challenge. Their susceptibility to oxidation, photodegradation, and, to a lesser extent, thermal and hydrolytic stress necessitates a proactive and scientifically rigorous approach to their handling, storage, and analysis. By understanding the fundamental degradation pathways, implementing stringent storage protocols, and employing robust, self-validating stability studies, researchers and developers can ensure the integrity of these molecules. This diligence is fundamental to generating reliable scientific data, developing safe and effective products, and achieving successful regulatory outcomes.

References

  • State of New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE. Retrieved from nj.gov. [Link]

  • ResearchGate. (2025, August 7). PCC: Novel oxidation reactions. Retrieved from ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Forced degradation studies of a new ant. Retrieved from jocpr.com. [Link]

  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET. Retrieved from afgbioscience.com. [Link]

  • Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. Retrieved from chemistrysteps.com. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Review on development of forced degradation studies and its approaches on stability indicating method. Retrieved from eijppr.com. [Link]

  • Straczewski, G. et al. (2025, August 9). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. ResearchGate. [Link]

  • PubChem. (n.d.). (2-Chloropyridin-3-yl)methanol. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Ward, J. S., Rissanen, K., & Puttreddy, R. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1198. [Link]

  • Rhoads, K. R., et al. (2010). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. Chemosphere, 82(5), 736-42. [Link]

  • ResearchGate. (n.d.). Crystal Environment Effects on Halogen-Bonded para -Substituted Pyridines in Their I–Cl Adducts. Retrieved from ResearchGate. [Link]

  • Nemes, D., et al. (2024). Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction. International Journal of Molecular Sciences, 25(16), 8684. [Link]

  • Pharmanecia. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from pharmanecia.com. [Link]

  • Strieth-Kalthoff, F., et al. (2017). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 139(23), 7801-7804. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from atsdr.cdc.gov. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from orgsyn.org. [Link]

  • Matrix Fine Chemicals. (n.d.). (2-CHLOROPYRIDIN-3-YL)METHANOL | CAS 42330-59-6. Retrieved from matrixchemicals.com. [Link]

  • Japanese Pharmacopoeia. (n.d.). GENERAL TESTS, PROCESSES AND APPARATUS. Retrieved from jpdb.nihs.go.jp. [Link]

  • Xu, Y., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(11), e00300-18. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Retrieved from pubs.rsc.org. [Link]

  • Fresenius' Journal of Analytical Chemistry. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from PubMed. [Link]

  • MiarAl-Sham, F. T., et al. (2022). Integrated Adsorption–Photodegradation of Organic Pollutants by Carbon Xerogel/Titania Composites. Catalysts, 12(12), 1528. [Link]

  • Kumar, A., et al. (2025). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. ChemSusChem, e202500022. [Link]

  • University of Kentucky. (n.d.). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. Retrieved from uky.edu. [Link]

  • ResearchGate. (2025, August 7). A theoretical study of substitution effect on halogen-π interactions. Retrieved from ResearchGate. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from restek.com. [Link]

  • Banks, H. D. (2008). Dramatic Effects of Halogen Substitution and Solvent on the Rates and Mechanisms of Nucleophilic Substitution Reactions of Aziridines. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2023, December 7). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. Retrieved from semanticscholar.org. [Link]

  • Scribd. (2017, October 16). Forced Degradation Studies in Pharmaceuticals. Retrieved from Scribd. [Link]

  • Barton, T. G., & Mordy, J. A. (1984). The destruction of halogenated organic chemicals by plasma pyrolysis. Canadian Journal of Physiology and Pharmacology, 62(8), 976-8. [Link]

  • ResearchGate. (2025, August 5). Influence of brominated flame retardant thermal decomposition products on HALS. Retrieved from ResearchGate. [Link]

  • Journal of Materials Chemistry A. (n.d.). Photodecomposition and thermal decomposition in methylammonium halide lead perovskites and inferred design principles to increase photovoltaic device stability. Retrieved from pubs.rsc.org. [Link]

  • GaBI Journal. (2024, September 11). Physicochemical stability of Cabazitaxel Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bottles. Retrieved from gabijournal.net. [Link]

  • Journal of Pharmaceutical Sciences. (2016). Thermodynamic Stability Analysis of Tolbutamide Polymorphs and Solubility in Organic Solvents. Retrieved from PubMed. [Link]

  • RSC Publishing. (n.d.). Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). Retrieved from pubs.rsc.org. [Link]

  • Jafari, M., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1414. [Link]

Sources

Strategic Access to Novel Fluorinated Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring is a privileged structure in over 20% of FDA-approved small molecules. However, its electron-deficient nature renders traditional electrophilic fluorination challenging. This guide delineates advanced methodologies for accessing novel fluorinated pyridine scaffolds—specifically focusing on late-stage functionalization (LSF) and radical fluoroalkylation.[1] By leveraging the "Fluorine Effect," researchers can precisely modulate


, lipophilicity (

), and metabolic stability to rescue lead compounds from attrition.

Part 1: The Fluorine Effect in Pyridine Scaffolds

Physicochemical Modulation

The strategic introduction of fluorine into the pyridine core is not merely a steric substitution (H


 1.20 Å vs. F 

1.47 Å); it is a profound electronic edit.
  • Basicity Reduction: The high electronegativity of fluorine (

    
    ) exerts a strong inductive effect (
    
    
    
    ), significantly lowering the basicity of the pyridine nitrogen. This is critical for improving membrane permeability by reducing the fraction of ionized species at physiological pH.
  • Lipophilicity Tuning: While fluorine is generally lipophilic, its effect on pyridine is context-dependent. Ortho-fluorination can reduce lipophilicity by increasing the polarity of the molecule via dipole alignment, whereas meta/para-substitution typically increases

    
    .
    
  • Metabolic Blocking: C–H sites prone to oxidative metabolism (Cytochrome P450) are effectively blocked by the strong C–F bond (approx. 116 kcal/mol), extending half-life (

    
    ).
    
Comparative Data: Substituent Effects

The following table summarizes the impact of fluorination patterns on pyridine physicochemical properties.

Scaffold Variation

(Conj. Acid)

(vs H)
Metabolic StabilityElectronic Effect
Pyridine (Unsubst.) 5.2ReferenceLow (C2/C6 oxidation)N/A
2-Fluoropyridine -0.44+0.1 to +0.3High (Blocks C2)Strong

-withdrawing
3-Fluoropyridine 2.97+0.25ModerateInductive (-I)
2-Trifluoromethyl < 0.5+0.8 to +1.1HighStrong -I, Steric bulk
2-Thiofluoroalkyl 0.9 - 2.4Variable*HighLipophilicity modulation

*Note: Thiofluoroalkyl groups (e.g.,


) often show non-additive lipophilicity trends due to specific solvation effects (See Ref 3).

Part 2: Strategic Synthesis & Decision Matrix

Designing a synthesis for fluorinated pyridines requires selecting between Late-Stage Functionalization (LSF) and De Novo Assembly . LSF is preferred for diversifying complex leads, while De Novo is required for specific substitution patterns (e.g., 2,6-difluoro-3-substituted systems).

Strategic Workflow Visualization

G Start Target Scaffold Selection Q1 Is the core fully assembled? Start->Q1 Path_LSF Late-Stage Functionalization (LSF) Q1->Path_LSF Yes Path_DeNovo De Novo Synthesis (Building Blocks) Q1->Path_DeNovo No Q2 Target Position? Path_LSF->Q2 Method_Ag Ag(II) Mediated Fluorination (Hartwig Method) Q2->Method_Ag Ortho-F (C2) Method_Photo Photoredox Radical Trifluoromethylation Q2->Method_Photo C-CF3 / C-RF Method_Minisci Minisci-Type Radical Addition Q2->Method_Minisci Alkyl/Fluoroalkyl Result_2F 2-Fluoro Pyridines (C2 Selective) Method_Ag->Result_2F Result_CF3 C-H Trifluoromethylation (C2/C4 Selective) Method_Photo->Result_CF3 Method_Minisci->Result_CF3

Figure 1: Decision matrix for selecting synthetic methodology based on target scaffold and structural maturity.

Part 3: Detailed Experimental Protocols

These protocols are selected for their high reliability in medicinal chemistry campaigns. They represent "self-validating" systems where color changes or phase behavior indicate reaction progress.

Protocol A: Late-Stage C2-Fluorination (AgF2 Mediated)

Mechanism: This reaction proceeds via a radical mechanism where


 acts as both the fluorine source and the oxidant. The pyridine nitrogen coordinates to Ag(II), followed by F-atom transfer and subsequent oxidation/elimination.
Source:  Adapted from Fier & Hartwig, J. Am. Chem. Soc.[2] (Ref 1).

Materials:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Reagent: Silver(II) Fluoride (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) (anhydrous, 0.1 M)

  • Quench: Aqueous

    
    , Sodium Thiosulfate
    

Step-by-Step Workflow:

  • Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge an oven-dried vial with the pyridine substrate.

  • Reagent Addition: Add

    
     (black solid) in one portion. Note: 
    
    
    
    is moisture sensitive; handle rapidly.
  • Solvation: Add anhydrous MeCN. The mixture will turn dark brown/black immediately.

  • Reaction: Seal the vial and stir at ambient temperature (23 °C) .

    • Validation Check: The reaction typically completes within 1–4 hours. As the reaction proceeds, the black

      
       is consumed, and the mixture may lighten or precipitate grey AgF/Ag0.
      
  • Workup: Dilute with EtOAc. Pour into a separatory funnel containing sat.

    
    .
    
  • Purification: The 2-fluoropyridine products are often less polar than the starting material. Flash chromatography on silica gel is standard.

Critical Insight: This method tolerates halides (Cl, Br) at other positions, allowing for orthogonal cross-coupling later.

Protocol B: Photoredox C-H Trifluoromethylation

Mechanism: Oxidative quenching of an excited Iridium photocatalyst generates a


 radical from trifluoroacetic anhydride (TFAA) or Langlois reagent. The electrophilic radical adds to the most electron-rich position of the protonated pyridine.
Source:  Adapted from Nagib & MacMillan, Nature (Ref 2).[3]

Materials:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Photocatalyst:

    
     (1.0 mol%)
    
  • Reagent: Trifluoroacetic Anhydride (TFAA) (2.0 equiv) or Langlois Reagent (

    
    )
    
  • Additives: Pyridine N-oxide (activator for TFAA method)[3]

  • Solvent: MeCN or DMSO

  • Light Source: Blue LEDs (450 nm)

Step-by-Step Workflow:

  • Mix: Combine substrate, photocatalyst, and reagents in a vial.

  • Degas: Sparge with Argon for 10 minutes. Oxygen is a radical quencher and will kill the yield.

  • Irradiate: Place the vial 2–3 cm from the Blue LED strip. Fan cooling is required to maintain room temperature.

  • Monitoring: Monitor by LCMS. The appearance of the M+68 mass (

    
     vs H) confirms product formation.
    
  • Isolation: Remove solvent. The high lipophilicity of the product facilitates extraction with hexanes/ether mixtures.

Part 4: Mechanistic Visualization (AgF2 Pathway)

Understanding the Ag(II) mechanism is crucial for troubleshooting failed reactions (e.g., steric clashes at the N-coordination site).

Mechanism Step1 Pyridine Substrate (N-Coordination) Step2 Ag(II)-Complex Formation Step1->Step2 + AgF2 Step3 F-Atom Transfer (Radical Addition) Step2->Step3 SET Step4 Radical Intermediate (C2-F species) Step3->Step4 Step5 Oxidation/Elimination (-H+, -Ag(I)) Step4->Step5 + AgF2 Product 2-Fluoro-Pyridine Step5->Product

Figure 2: Mechanistic pathway of Ag(II)-mediated C-H fluorination. Note the requirement for N-coordination, which dictates the ortho-selectivity.

Part 5: Case Study & Applications

Case Study: AZD9833 (Camizestrant)

In the development of AZD9833 (a SERD for breast cancer), researchers utilized late-stage fluorination to optimize the pyridine D-ring.

  • Challenge: The initial scaffold suffered from rapid metabolic clearance.

  • Solution: Introduction of a fluorine atom at the pyridine C2 position.[4][5][6][7]

  • Outcome: The C-F bond blocked the metabolic soft spot, while the reduced basicity (

    
     shift) improved oral bioavailability without compromising potency against the estrogen receptor (Ref 4).
    
Emerging Scaffolds: Thiofluoroalkyl Pyridines

Beyond simple fluorination, the introduction of


 or 

groups is gaining traction. These moieties offer high lipophilicity (

for

) and unique bond angles that can induce conformational locks in the active site (Ref 3).

References

  • Fier, P. S., & Hartwig, J. F. (2014).[2] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[2][4][5] Journal of the American Chemical Society. [Link]

  • Nagib, D. A., & MacMillan, D. W. (2011).[3] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link][3]

  • Tlili, A., et al. (2014). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Organic Chemistry. [Link]

  • Scott, J. S., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Strategic Synthesis of (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol: A Regiocontrolled Metallation Approach

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Logic

Executive Summary

This application note details the synthesis of (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol , a highly functionalized pyridine scaffold often employed in the development of kinase inhibitors (e.g., KRAS, SHP2) and allosteric modulators.

The core challenge in synthesizing this molecule lies in the regioselective functionalization of the pyridine ring. Standard electrophilic aromatic substitution is ineffective on electron-deficient pyridines. Therefore, this protocol utilizes Directed Ortho Metallation (DoM) . The strategy exploits the cooperative inductive effects of the bromine (C3) and fluorine (C5) substituents to acidify the C4 proton, creating a "privileged" site for lithiation.

Key Reaction Features:

  • Regiocontrol: Exclusive C4-lithiation driven by the "ortho-ortho" effect of Br and F.

  • Chemoselectivity: Use of Lithium Diisopropylamide (LDA) prevents competitive Halogen-Lithium Exchange (HLE) at the bromine atom.

  • Stability Management: Strict low-temperature control (-78 °C) is required to prevent "Halogen Dance" (base-catalyzed halogen migration).

Retrosynthetic Analysis

The most direct disconnection is at the C4-carbinol bond. The target is accessed via the nucleophilic attack of a 4-lithiated pyridine species onto cyclohexanecarboxaldehyde.

Retrosynthesis Target (3-bromo-5-fluoropyridin-4-yl) (cyclohexyl)methanol Intermediate [3-bromo-5-fluoro-4-lithiopyridine] (Transient Species) Target->Intermediate C-C Bond Formation Precursor1 3-bromo-5-fluoropyridine (Starting Material) Precursor2 Cyclohexanecarboxaldehyde (Electrophile) Intermediate->Precursor1 DoM (LDA, -78°C) Intermediate->Precursor2 + Electrophile

Figure 1. Retrosynthetic logic relying on Directed Ortho Metallation (DoM).

Part 2: Detailed Experimental Protocol

Reagents and Materials
  • Substrate: 3-Bromo-5-fluoropyridine (CAS: 407-20-5), >97% purity.

  • Base: Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (commercial) OR freshly prepared from i-Pr₂NH and n-BuLi.

  • Electrophile: Cyclohexanecarboxaldehyde (CAS: 2043-61-0), distilled prior to use if significant oxidation is observed.

  • Solvent: Tetrahydrofuran (THF), anhydrous (distilled over Na/benzophenone or from a solvent purification system).

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Critical Mechanistic Insight: The "Hole" Lithiation

The C4 position is flanked by two electron-withdrawing halogens. This creates a synergistic acidification of the C4 proton (pKa ~26-28).

  • Why LDA? n-Butyllithium is nucleophilic and will attack the Bromine atom, causing Lithium-Halogen Exchange (forming 3-lithio-5-fluoropyridine) rather than deprotonation. LDA is a bulky, non-nucleophilic base that favors proton abstraction.

  • Why -78 °C? 3-bromo-4-lithiopyridines are kinetically stable at -78 °C. Above -50 °C, they are prone to Halogen Dance , where the lithiated species rearranges to a thermodynamically more stable isomer, scrambling the substitution pattern.

Step-by-Step Methodology
Step 1: Preparation of the Reaction Vessel
  • Oven-dry a 100 mL 3-neck round-bottom flask, magnetic stir bar, and addition funnel overnight.

  • Assemble the apparatus hot under a stream of Argon (or Nitrogen).

  • Charge the flask with anhydrous THF (20 mL) .

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

Step 2: Generation/Addition of LDA

If preparing fresh LDA:

  • Add diisopropylamine (1.2 equiv) to the cold THF.

  • Dropwise add n-BuLi (1.2 equiv) over 10 minutes.

  • Stir at 0 °C for 15 minutes, then re-cool to -78 °C. If using commercial LDA:

  • Add LDA solution (1.2 equiv, 6.0 mmol) dropwise to the cold THF (-78 °C).

Step 3: Regioselective Metallation
  • Dissolve 3-bromo-5-fluoropyridine (1.0 equiv, 5.0 mmol, 880 mg) in anhydrous THF (5 mL).

  • Add this solution dropwise to the LDA mixture over 15–20 minutes.

    • Critical: Maintain internal temperature below -70 °C.[1]

  • Stir the resulting yellow/orange suspension at -78 °C for 45 minutes .

    • Checkpoint: Do not extend beyond 1 hour to minimize risk of isomerization.

Step 4: Electrophilic Trapping
  • Dissolve cyclohexanecarboxaldehyde (1.2 equiv, 6.0 mmol, 673 mg) in anhydrous THF (3 mL).

  • Add the aldehyde solution dropwise to the lithiated pyridine at -78 °C.

  • Stir at -78 °C for 1 hour .

  • Remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.

Step 5: Quench and Workup
  • Quench the reaction at 0 °C by adding saturated aq. NH₄Cl (10 mL) .

  • Dilute with Ethyl Acetate (EtOAc, 30 mL) and water (10 mL).

  • Separate the layers.[1] Extract the aqueous phase with EtOAc (2 x 20 mL).

  • Wash combined organics with Brine (20 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 6: Purification
  • Purify the crude residue via Flash Column Chromatography (Silica Gel).[1]

  • Eluent: Gradient of 0% to 20% EtOAc in Hexanes.

  • Expected Yield: 65–80%.

  • Appearance: White to off-white solid.

Part 3: Visualization & Data

Reaction Workflow Diagram

Workflow Start Start: Inert Atmosphere Dry Ice/Acetone Bath (-78°C) LDA_Prep Step 1: Charge LDA (1.2 equiv) in THF Start->LDA_Prep Substrate_Add Step 2: Add 3-Br-5-F-Pyridine Dropwise over 20 min (Maintain < -70°C) LDA_Prep->Substrate_Add Metallation Incubate: Metallation 45 mins @ -78°C Substrate_Add->Metallation C4-Lithiation Electrophile Step 3: Add Cyclohexanecarboxaldehyde (1.2 equiv) Metallation->Electrophile Trapping WarmUp Step 4: Warm to 0°C Quench with sat. NH4Cl Electrophile->WarmUp Workup Extraction (EtOAc) Purification (Silica Gel) WarmUp->Workup

Figure 2.[2] Step-by-step process flow for the synthesis.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<30%) Wet THF or atmospheric moisture.Redistill THF over Na/Benzophenone; ensure strict Argon line.
Debrominated Product Halogen-Lithium Exchange (HLE).Ensure LDA is used, not n-BuLi. Ensure LDA is fully formed before adding substrate.
Regioisomers Halogen Dance / Temperature too high.Keep temperature strictly at -78 °C. Quench before warming up.
Starting Material Recovery Incomplete lithiation.Increase metallation time to 60 min; ensure LDA titre is accurate.
Analytical Characterization (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.45 (s, 1H, H2-Py), 8.30 (s, 1H, H6-Py), 4.85 (d, 1H, CH-OH), 2.10 (br s, 1H, OH), 1.80-1.00 (m, 11H, Cyclohexyl).
      
    • Note: The pyridine protons will appear as singlets or fine doublets due to F-coupling.

  • ¹⁹F NMR: Single peak around -125 ppm (approximate, relative to CFCl₃).

References

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.

  • Quéguiner, G., et al. (1998). Metallation of Pyridines and Quinolines with Strongly Basic Reagents. Chemical Reviews.[3]

  • Cai, D., et al. (2002).[4] Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid.[4] Tetrahedron Letters.

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Lithiation of 3-Bromopyridine-d4.

  • Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of 3-halopyridines.[2][4][5][6][7] Tetrahedron Letters.

Sources

Application Note: Chemo-selective Grignard Addition to 3-Bromo-5-fluoropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of poly-halogenated pyridines is a cornerstone in the synthesis of kinase inhibitors and agrochemicals. 3-bromo-5-fluoropyridine-4-carboxaldehyde represents a "privileged scaffold" because it offers three distinct vectors for diversification:

  • C3-Bromine: Ready for Suzuki-Miyaura or Buchwald-Hartwig coupling.

  • C5-Fluorine: A handle for specific metabolic stability or late-stage

    
     (under forcing conditions).
    
  • C4-Aldehyde: The electrophilic site for carbon chain extension.

The Challenge: The "Goldilocks" Reactivity

The primary challenge in reacting this substrate with Grignard reagents (


) is Chemo-selectivity . The molecule presents competing reactive sites:
  • Path A (Desired): 1,2-Nucleophilic addition to the C4-carbonyl.

  • Path B (Undesired): Halogen-Metal Exchange (HME), particularly at the C3-Bromine.

  • Path C (Undesired): Nucleophilic Aromatic Substitution (

    
    ) at the C5-Fluorine (less likely but possible with bulky, electron-rich nucleophiles).
    

Expert Insight: The C3-Bromine is highly susceptible to Lithium-Halogen or Magnesium-Halogen exchange. If the reaction temperature is too high (


), the Grignard reagent may act as a base, exchanging with the bromine to form a transient pyridyl-magnesium species, which then quenches to the des-bromo product or polymerizes. Cryogenic control is mandatory. 

Reaction Mechanism & Selectivity Logic

The following diagram illustrates the competing pathways and the thermodynamic vs. kinetic control required for success.

ReactionPathways Start 3-bromo-5-fluoropyridine- 4-carboxaldehyde Complex Coordination Complex (Mg-O interaction) Start->Complex THF Solvation RMgX Grignard Reagent (R-Mg-X) RMgX->Complex PathA Path A: 1,2-Addition (Kinetic Control, -78°C) Complex->PathA Fast PathB Path B: Halogen-Metal Exchange (Thermodynamic Control, >0°C) Complex->PathB Slow (unless warm) ProdA Target Alcohol (Secondary Alcohol) PathA->ProdA H3O+ Quench ProdB Side Product: Des-bromo pyridine / Scrambling PathB->ProdB

Figure 1: Kinetic competition between carbonyl addition (Path A) and halogen exchange (Path B). Low temperature favors Path A.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 3-bromo-5-fluoropyridine-4-carboxaldehyde (>97%)Electrophile
Grignard Reagent R-MgBr or R-MgCl (e.g., MeMgBr, PhMgBr)Nucleophile
Solvent Anhydrous THF (Stabilized, <50 ppm H2O)Reaction Medium
Quench Sat.[1][2] aq. Ammonium Chloride (

)
Proton Source
Additive (Optional)

(0.5 eq)
Lewis Acid (suppresses basicity)
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried (


) and cooled under a stream of Argon or Nitrogen.
Step 1: Substrate Preparation
  • Charge a 3-neck round-bottom flask with 3-bromo-5-fluoropyridine-4-carboxaldehyde (1.0 equiv).

  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add Anhydrous THF to achieve a concentration of 0.2 M.

    • Note: Pyridines can be polar; ensure full dissolution. If the aldehyde is a solid, sonicate briefly under

      
      .
      
Step 2: Cryogenic Cooling (CRITICAL)
  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Allow the internal temperature to equilibrate for at least 15 minutes.

    • Why? The reaction of aldehydes with Grignards is exothermic. Starting at -78°C provides a heat sink to prevent local hot spots that trigger Br-exchange.

Step 3: Grignard Addition
  • Load the Grignard reagent (1.1 to 1.2 equiv) into a pressure-equalizing addition funnel or a syringe pump.

  • Add dropwise over 30–45 minutes.

    • Rate: Maintain internal temperature below -70°C throughout the addition.

    • Observation: A color change (often yellow to orange/brown) is normal for pyridine metallation chemistry.

Step 4: Reaction Monitoring
  • Stir at -78°C for 1 hour.

  • TLC/HPLC Check: Quench a 50

    
     aliquot into sat. 
    
    
    
    /EtOAc.
    • Target: Disappearance of aldehyde.

    • Decision Point: If starting material remains after 1 hour, warm the mixture to -40°C (acetonitrile/dry ice bath). Do not exceed 0°C.

Step 5: Quenching & Workup
  • While still cold (<-20°C), quench by adding saturated

    
     solution  (5 equiv volume relative to Grignard).
    
    • Caution: Exothermic. Add slowly.

  • Allow the mixture to warm to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate phases. Extract the aqueous layer 2x with EtOAc.[3]

    • pH Note: Ensure the aqueous layer is pH ~8-9. If too acidic, the pyridine product will protonate and remain in the water. If necessary, adjust with sat.

      
      .
      
Step 6: Purification
  • Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Hexanes/EtOAc gradient (typically 0-40% EtOAc).

    • Note: Pyridine alcohols can streak on silica. Adding 1% Triethylamine (

      
      ) to the eluent can improve peak shape.
      

Workflow Visualization

ProtocolWorkflow Start Start: Dry 3-neck Flask N2 Atmosphere Solvation Dissolve Aldehyde in THF (0.2 M) Start->Solvation Cooling Cool to -78°C (Dry Ice / Acetone) Solvation->Cooling Addition Add RMgX Dropwise (Keep T < -70°C) Cooling->Addition Monitor Stir 1h @ -78°C Check TLC/HPLC Addition->Monitor Decision Complete? Monitor->Decision Warm Warm to -40°C (Only if sluggish) Decision->Warm No Quench Quench with sat. NH4Cl (While Cold) Decision->Quench Yes Warm->Monitor Workup Extract (EtOAc) Check pH > 8 Quench->Workup Purify Flash Chromatography (Hex/EtOAc + 1% Et3N) Workup->Purify

Figure 2: Operational workflow emphasizing temperature checkpoints to ensure chemo-selectivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Polymerization Temperature too high during addition.Ensure -78°C is maintained. Check internal probe.
Des-bromo product observed Halogen-Metal Exchange occurred.Use "Turbo Grignard" conditions (add

) or switch to organozinc reagents (milder).
Product stuck in aqueous layer Pyridine protonation.Check pH of aqueous layer during extraction. It must be basic (pH > 8).
Incomplete Conversion Steric hindrance from 3-Br/5-F.Allow reaction to warm to -20°C very slowly before quenching.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2005.

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 3rd Edition, 2013.
  • Sigma-Aldrich Technical Bulletin. "Grignard Reagents: Preparation and Safety."

  • Patents referencing 3,5-dihalo-4-pyridyl carbinols

    • WO2006054151A1: Synthesis of substituted pyridine methanols via Grignard addition.

    • US5436344A: Regiospecific displacement and addition to halogenated pyridines.

Disclaimer: This protocol involves the use of pyrophoric reagents and toxic pyridine derivatives. All work must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Use of fluorinated pyridines in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Fluorinated Pyridines in Medicinal Chemistry

Executive Summary

This guide addresses the strategic integration of fluorinated pyridine motifs into drug candidates. Beyond simple bioisosterism, the introduction of fluorine into the pyridine scaffold is a high-impact tactic to modulate basicity (pKa), block oxidative metabolism (CYP450), and enable rapid diversification via Nucleophilic Aromatic Substitution (SNAr). This note provides validated protocols for synthesizing these scaffolds and leveraging their unique reactivity.

Physicochemical Impact & Strategic Rationale

The pyridine ring is ubiquitous in FDA-approved drugs, yet its metabolic liability (N-oxidation, C-oxidation) and high basicity can limit oral bioavailability. Fluorination addresses these issues via three mechanistic pillars:

Modulation of Basicity (pKa)

The strong electronegativity of fluorine ($ \chi = 4.0 $) exerts a potent inductive effect (-I), significantly lowering the pKa of the pyridine nitrogen. This reduces the fraction of ionized drug at physiological pH, improving membrane permeability (LogD).

  • Data Comparison: | Compound | pKa (Conj. Acid) |

    
     pKa vs Pyridine |
    | :--- | :--- | :--- |
    | Pyridine | 5.2 | - |
    | 3-Fluoropyridine | 2.97 | -2.23 |
    | 2-Fluoropyridine | -0.44 | -5.64 |
    | 2,6-Difluoropyridine | -2.8 | -8.0 |
    

    Insight: Use 3-F substitution to moderately attenuate basicity while maintaining H-bond acceptor capability. Use 2-F substitution to effectively "neutralize" the nitrogen for solubility/permeability tuning.

Metabolic Blocking

The C-F bond (approx. 116 kcal/mol) is metabolically inert to cytochrome P450 oxidation. Placing fluorine at the C-3 or C-5 positions blocks the most common sites of oxidative lability in pyridines.

The "Fluorine Effect" in SNAr

Contrary to general leaving group trends (I > Br > Cl > F), in SNAr reactions on electron-deficient heterocycles, fluoride is the superior leaving group .[1] The high electronegativity stabilizes the anionic Meisenheimer intermediate, the rate-determining step.

  • Kinetic Fact: 2-Fluoropyridine reacts with nucleophiles (e.g., NaOEt) up to 320x faster than 2-chloropyridine.[1][2]

Visualization: The Fluorine Decision Matrix

FluorineStrategy Start Objective: Modify Pyridine Scaffold Metab Problem: High Metabolic Clearance? Start->Metab Perm Problem: Low Permeability (High pKa)? Start->Perm React Objective: Library Generation (SNAr) Start->React Block Strategy: C-H Fluorination (Block C3/C5 sites) Metab->Block Attenuate Strategy: Inductive Modulation (Add F to C3 or C2) Perm->Attenuate Activate Strategy: F as Leaving Group (Use 2-F or 4-F Pyridine) React->Activate Proto1 Protocol A: AgF2 Direct Fluorination Block->Proto1 Attenuate->Proto1 Proto2 Protocol B: Rapid SNAr Diversification Activate->Proto2

Caption: Decision matrix for selecting the appropriate fluorination strategy based on medicinal chemistry objectives.

Experimental Protocols

Protocol A: Late-Stage C-H Fluorination of Pyridines

Target Application: Rapidly installing fluorine into complex pyridine scaffolds to block metabolism without de novo synthesis. Mechanism: Ag(II) mediated radical oxidative fluorination.

Materials:

  • Substrate: Substituted Pyridine (1.0 equiv)

  • Reagent: Silver(II) Fluoride (AgF2) (3.0 equiv)

  • Solvent: Acetonitrile (anhydrous)

  • Quench: Sat. aq. NaHCO3 / Na2S2O3

Step-by-Step Methodology:

  • Preparation (Glovebox/Dry Bag recommended): AgF2 is extremely moisture-sensitive. Weigh AgF2 (black powder) in a dry environment. If the powder is brown/yellow, it has decomposed and will fail.

  • Reaction Setup: In a chemically resistant vial (Teflon-lined cap), dissolve the pyridine substrate in anhydrous acetonitrile (0.1 M concentration).

  • Addition: Add AgF2 in one portion. Seal the vial immediately.

    • Note: The reaction is exothermic. For scales >1g, use a water bath to maintain ambient temperature.

  • Incubation: Stir vigorously at room temperature for 1–4 hours.

    • Monitoring: Monitor by LCMS. The mixture will turn from black to a lighter suspension as Ag(II) is reduced to Ag(I).

  • Workup (Critical):

    • Dilute with EtOAc.[1]

    • Pour into a mixture of sat. NaHCO3 and 10% Na2S2O3 (to reduce residual oxidants).

    • Filter through a pad of Celite to remove silver salts.

    • Extract organic layer, dry over MgSO4, and concentrate.[3]

  • Purification: Flash chromatography. 2-Fluoropyridines are typically less polar than the parent pyridine.

Expert Insight: This reaction is highly selective for the ortho (C-2/C-6) position adjacent to nitrogen due to Ag coordination with the pyridine lone pair prior to fluorine transfer.

Protocol B: SNAr Library Generation using Fluoropyridines

Target Application: Using 2,6-difluoropyridine or 2-fluoro-4-chloropyridine as a core scaffold to generate diverse libraries via sequential substitution.

Materials:

  • Scaffold: 2,4-Difluoropyridine or 2-Fluoro-4-chloropyridine

  • Nucleophiles: Amines, Alcohols, Thiols

  • Base: DIPEA (for amines), Cs2CO3 (for alcohols)

  • Solvent: DMSO or NMP (for high rate)

Step-by-Step Methodology:

  • Regiocontrol Strategy:

    • If using 2,4-difluoropyridine : Substitution occurs preferentially at C-4 (para) due to maximum stabilization of the Meisenheimer complex (negative charge delocalized onto Nitrogen).

    • If using 2-fluoro-4-chloropyridine : Substitution occurs at C-2 (Fluorine) . Why? Fluorine is the better leaving group in SNAr, overriding the steric/electronic preference for C-4.[1]

  • Reaction Setup:

    • Dissolve fluoropyridine (1.0 equiv) in DMSO (0.5 M).

    • Add Base (1.2 equiv).

    • Add Nucleophile (1.05 equiv).

  • Conditions:

    • Amines: Stir at RT for 1 hour. (Reaction is often instantaneous).

    • Alcohols: Heat to 60°C for 2–4 hours.

  • Workup:

    • For library scale, perform direct reverse-phase prep-HPLC purification.

    • For batch scale, dilute with water, extract with EtOAc.

Case Study: Vericiguat (Verquvo)

Drug Class: Soluble Guanylate Cyclase (sGC) Stimulator Indication: Heart Failure

Structural Feature: Vericiguat contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[4]

Role of Fluorine:

  • Metabolic Stability: The C-5 position of the pyrazolopyridine core is electron-rich and prone to oxidation. Fluorination blocks this site, significantly extending half-life (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).
    
  • Potency: The fluorine atom fills a small hydrophobic pocket in the sGC binding site, improving

    
     compared to the hydro-analog.
    

Synthesis Insight (Reference 4): The synthesis utilizes a fluorinated building block early in the route, rather than late-stage fluorination, to ensure regiochemical purity. The 5-fluoro-2-hydrazinylpyridine intermediate is condensed to form the fused ring system.

References

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 342(6161), 956–960. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Senaweera, S., & Weaver, J. D. (2016). "Dual C–F, C–H Functionalization via Photocatalysis: Access to Multifluorinated Arenes and Heteroarenes." Journal of the American Chemical Society, 138(8), 2520–2523. Link

  • Follmann, M., et al. (2017).[3] "Discovery of Vericiguat (BAY 1021189): A Soluble Guanylate Cyclase (sGC) Stimulator for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146–5161. Link

  • Sakaguchi, H., et al. (2018). "Practical Synthesis of Fluorinated Pyridines via Halogen-Exchange Reaction." Organic Process Research & Development, 22(9), 1162–1168. Link

Sources

Application Note: Rational Development of Pyridine-Based Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, transforming "undruggable" targets (e.g., KRAS G12C) into tractable clinical candidates. The pyridine scaffold serves as a privileged core in this domain due to its optimal physicochemical properties, metabolic stability, and ability to function as a bioisostere for phenyl rings while improving aqueous solubility. This application note provides a comprehensive blueprint for developing covalent inhibitors derived from substituted pyridines. We detail the rational design of electrophilic warheads, synthetic protocols for functionalization, and the "Gold Standard" biochemical assays required to determine


.

Part 1: Rational Design Strategy

The Pyridine Advantage

In covalent drug design, the non-covalent affinity (


) positions the inhibitor, while the electrophile (warhead) drives the inactivation (

). Substituted pyridines offer distinct advantages over other heteroaromatics:
  • Dipole & Solubility: The pyridine nitrogen (pKa ~5.2) acts as a hydrogen bond acceptor and improves solubility compared to benzene analogs.

  • Tunable Electronics: The electron-deficient nature of the ring allows for fine-tuning of warhead reactivity. For example, an acrylamide attached to a pyridine is generally less reactive (and thus more selective) than one attached to an electron-rich ring, reducing off-target toxicity.

Warhead Selection & Positioning

The critical design step is positioning the electrophile to intercept a nucleophilic residue (Cysteine, Lysine, Serine) without compromising the binding mode.

Common Pyridine-Warhead Motifs:

  • Acrylamides (Michael Acceptors): Attached via an amine linker (e.g., N-(pyridin-3-yl)acrylamide). High reactivity, targets Cysteine.

  • Vinyl Pyridines: The vinyl group is directly attached to the ring. The reactivity is modulated by the ring nitrogen's position relative to the vinyl group.

  • 2-Sulfonyl Pyridines: Utilize Nucleophilic Aromatic Substitution (

    
    ) mechanisms.
    
Design Workflow Visualization

The following diagram illustrates the iterative design cycle for optimizing pyridine-based covalent inhibitors.

DesignCycle Target Target Analysis (PDB Structure + Cys Accessibility) Scaffold Scaffold Selection (Substituted Pyridine Core) Target->Scaffold Docking Covalent Docking (Geometry: Distance < 4Å) Scaffold->Docking Warhead Warhead Tuning (Acrylamide vs. Vinylpyridine) Docking->Warhead Synthesis Chemical Synthesis (Suzuki or Amide Coupling) Warhead->Synthesis Assay Biochemical Assay (kinact/KI Determination) Synthesis->Assay Decision Selectivity Check (GSH Reactivity vs. Target Potency) Assay->Decision Decision->Scaffold Low Potency Decision->Warhead High Toxicity Lead Candidate Lead Candidate Decision->Lead Candidate Optimized

Figure 1: Iterative Design Cycle for Covalent Inhibitor Optimization. The process balances geometric fit (docking) with chemical reactivity (warhead tuning).

Part 2: Synthetic Protocol

Objective: Synthesis of a representative probe, N-(6-phenylpyridin-3-yl)acrylamide, targeting a cysteine in the ATP-binding pocket.

Reaction Scheme

This protocol utilizes a standard acylation of an aminopyridine. The pyridine nitrogen can act as a competitive nucleophile; therefore, careful pH control or protection strategies are often required.

Reagents:

  • Starting Material: 6-phenylpyridin-3-amine (CAS: 132665-63-9)

  • Reagent: Acryloyl chloride (freshly distilled)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure
  • Preparation: Dissolve 6-phenylpyridin-3-amine (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 eq, 1.5 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add acryloyl chloride (1.1 eq, 1.1 mmol) dissolved in DCM (2 mL) over 10 minutes.

    • Critical Note: Rapid addition can lead to bis-acylation or reaction at the pyridine nitrogen.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours. Monitor by LC-MS (Look for M+H = 225.1).

  • Quench: Quench with saturated NaHCO₃ solution (10 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organics, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

  • Validation: Confirm structure via ¹H-NMR and purity (>95%) via HPLC.

Part 3: Biochemical Characterization ( )

The Gold Standard: Unlike reversible inhibitors,


 values for covalent inhibitors are time-dependent and therefore unreliable.[1] You must determine the second-order rate constant, 

, which describes the efficiency of covalent bond formation.[2]
The Kinetic Model


  • 
    :  Affinity of the initial non-covalent binding (
    
    
    
    ).
  • 
    :  Rate of the chemical reaction (bond formation).
    
Experimental Protocol (Continuous Assay)

This protocol assumes an enzymatic target (e.g., a Kinase) with a readout (fluorescence or absorbance).

Materials:

  • Target Protein (Enzyme)[1][3]

  • Substrate (e.g., ATP + Peptide)

  • Inhibitor (Pyridine-Acrylamide derivative)

  • Assay Buffer (HEPES pH 7.5, MgCl₂, BSA, DTT-free or low DTT)

Steps:

  • Preparation: Prepare a 2-fold dilution series of the inhibitor (e.g., 10 µM to 0.01 µM).

  • Initiation: Add Enzyme to the inhibitor plates. Do not add substrate yet.

  • Time-Course Measurement: Immediately add Substrate and measure product formation continuously (Kinetic Mode) for 60–90 minutes.

    • Note: Covalent inhibitors will show a progressive curvature in the progress curve (product vs. time) as the enzyme becomes permanently inactivated.

  • Data Processing:

    • Fit each progress curve to the exponential equation:

      
       to obtain 
      
      
      
      for each inhibitor concentration
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the hyperbolic equation:

      
      
      
Data Interpretation
ParameterHigh EfficiencyLow EfficiencyInterpretation

(µM)
< 0.1> 10Low

indicates good initial recognition (scaffold fit).

(min⁻¹)
> 0.1< 0.01High

indicates a reactive warhead and optimal geometry.

(M⁻¹s⁻¹)
> 10,000< 100The ultimate measure of potency.

Part 4: Mass Spectrometry Validation (Intact Protein)

Objective: To definitively prove the inhibitor forms a covalent adduct with the target protein and to assess stoichiometry.

Workflow Visualization

MS_Workflow Incubation Incubate Protein + Inhibitor (1:1.5 Ratio, 15-60 min) Desalt Online Desalting (C4 Cartridge / SEC) Incubation->Desalt Ionization ESI-TOF MS (Positive Mode) Desalt->Ionization Deconvolution MaxEnt Deconvolution (Mass Transform) Ionization->Deconvolution Result Mass Shift Analysis (+ MW of Inhibitor) Deconvolution->Result

Figure 2: Intact Protein Mass Spectrometry Workflow for Covalent Validation.

Protocol
  • Incubation: Incubate purified protein (1 µM) with Inhibitor (1.5 µM) in buffer (20 mM Tris, 150 mM NaCl) for 30 minutes. Include a DMSO control.

  • LC-MS Setup: Use a C4 reverse-phase column or a desalting cartridge.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Analysis: Run a rapid gradient (5% to 95% B over 4 minutes) to elute the protein. Divert salts to waste for the first minute.

  • Calculation:

    • Expected Mass =

      
      .
      
    • Note: If the warhead is an acrylamide, the addition is exact. If it is a leaving-group warhead (e.g., chloro-acetamide), the mass shift is

      
      .
      

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 3–20. Link

  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions and rates of reactivity." Proceedings of the National Academy of Sciences, 111(1), 173-178. Link

  • Ábrányi-Balogh, P., et al. (2018). "Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors." Royal Society of Chemistry Advances, 8, 42390-42395. Link

  • Bauer, R. A. (2015). "Covalent inhibitors in drug discovery: from accidental discoveries to rational design." Drug Discovery Today, 20(9), 1061-1073. Link

Sources

Application Note: The Cyclohexyl Moiety in Drug-Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from planar aromatic systems to saturated, three-dimensional scaffolds is a pivotal strategy in modern drug discovery, often described as the "Escape from Flatland."[1] This Application Note analyzes the cyclohexyl moiety as a critical bioisostere for phenyl and tert-butyl groups. We explore its role in enhancing hydrophobic complementarity, improving solubility via increased fraction


 (

), and modulating thermodynamic signatures. Detailed protocols for Matched Molecular Pair Analysis (MMPA) and Isothermal Titration Calorimetry (ITC) are provided to guide researchers in validating cyclohexyl substitutions.

Mechanistic Rationale: Beyond the "Grease Ball"

While often simplified as a "hydrophobic space filler," the cyclohexyl group contributes to binding through distinct steric and electronic mechanisms that differ fundamentally from aromatic rings.

The "Escape from Flatland" ( )

Aromatic rings (phenyl, heteroaromatics) are planar (


). Excessive aromaticity correlates with poor solubility and higher attrition rates in clinical trials. The cyclohexyl group (

) introduces three-dimensionality.
  • Solubility: Disruption of planar crystal lattice packing improves aqueous solubility.

  • Selectivity: The non-planar "chair" conformation allows for specific vectoral projection of substituents (axial vs. equatorial), probing protein pockets inaccessible to flat rings.

Hydrophobic Desolvation & Entropy

Binding of a cyclohexyl group is typically driven by the Hydrophobic Effect .

  • Water Displacement: The receptor pocket contains "high-energy" water molecules that cannot form optimal H-bonds with the lipophilic pocket walls.

  • Ligand Entry: The cyclohexyl group displaces these water molecules into the bulk solvent.

  • Entropic Gain (

    
    ):  The release of constrained water is entropically favorable, often serving as the primary thermodynamic driver for cyclohexyl binding.
    
Phenyl vs. Cyclohexyl Bioisosterism
FeaturePhenyl RingCyclohexyl Ring
Geometry Planar (2D)Chair Conformation (3D)
Thickness ~3.4 Å~5.0 Å
Electronic

-electron rich (Quadrupole)

-electrons only
Interaction

stacking, Cation-

Van der Waals, Hydrophobic
Flexibility RigidSemi-rigid (Chair-Chair flip)

Experimental Protocol A: Matched Molecular Pair Analysis (MMPA)

Objective: To systematically evaluate the impact of Phenyl


 Cyclohexyl substitution on potency and metabolic stability.
Workflow Description

This protocol utilizes a "Design-Make-Test-Analyze" cycle specifically tuned for saturation scans.

Step-by-Step Procedure
  • Pair Identification: Select a lead compound containing a terminal phenyl ring or a tert-butyl group.

  • Analog Design:

    • Analog A (Phenyl): Reference standard.

    • Analog B (Cyclohexyl): Synthesize the direct saturated analog.

    • Analog C (Hetero-saturated): (Optional) Tetrahydropyran or Piperidine to assess polarity scanning.

  • Synthesis Note: Ensure stereochemical control. 1,4-disubstituted cyclohexanes exist as cis and trans isomers.[2] The trans-isomer (diequatorial) typically mimics the vector of a para-substituted phenyl ring most accurately.

  • Assay Execution:

    • Determine

      
       or 
      
      
      
      for both analogs.
    • Measure thermodynamic solubility (

      
      ).
      
    • Measure intrinsic clearance (

      
      ) in microsomes.
      
  • Data Analysis: Calculate the Matched Pair difference:

    
    
    
    • Positive

      
      :  Cyclohexyl preferred (likely shape complementarity or entropy gain).
      
    • Negative

      
      :  Phenyl preferred (likely loss of 
      
      
      
      -stacking).
Decision Logic Visualization

The following diagram illustrates the decision tree for interpreting MMPA data.

MMPA_Decision_Tree Start Start: Phenyl Hit Identified Synth Synthesize Cyclohexyl Analog (Control Stereochem: cis vs trans) Start->Synth Test Measure Binding (Ki) & Solubility Synth->Test Decision Compare Potency (Phenyl vs Cyclohexyl) Test->Decision Better Cyclohexyl Potency > Phenyl Decision->Better High Affinity Worse Cyclohexyl Potency < Phenyl Decision->Worse Loss of Affinity Equal Potency Equivalent Decision->Equal Iso-potent Mech1 Mechanism: Shape Fit / Entropy Action: Optimize Solubility Better->Mech1 Mech2 Mechanism: Loss of Pi-Stacking Action: Revert or try Piperidine Worse->Mech2 Mech3 Mechanism: Bioisosteric Success Action: Select based on PK/Tox Equal->Mech3

Figure 1: Decision logic for Matched Molecular Pair Analysis (MMPA) when swapping aromatic rings for saturated cycles.

Experimental Protocol B: Thermodynamic Profiling (ITC)

Objective: To dissect the Free Energy of Binding (


) into Enthalpic (

) and Entropic (

) components. Rationale: Cyclohexyl binding is often "entropy-driven." A high affinity (

) driven purely by entropy suggests the "Hydrophobic Effect" is dominant, whereas enthalpy-driven binding suggests specific polar contacts (H-bonds).
Materials[1][3][4][5]
  • Instrument: MicroCal PEAQ-ITC (or equivalent).

  • Protein: Purified receptor (>95% purity), dialyzed into assay buffer.

  • Ligand: Cyclohexyl-containing drug candidate (dissolved in exact matching buffer).

Protocol Steps
  • Buffer Matching (Critical):

    • The protein and ligand must be in identical buffers to prevent heat of dilution artifacts.

    • Method: Dialyze protein overnight. Use the final dialysis buffer to dissolve the ligand.

    • DMSO: If ligand requires DMSO, match DMSO concentration exactly (e.g., 2%) in both cell (protein) and syringe (ligand).

  • Concentration Optimization (c-value):

    • Target a c-value between 10 and 100 for optimal curve fitting.

    • Typical Start: 20

      
      M Protein in cell, 200-300 
      
      
      
      M Ligand in syringe.
  • Titration Sequence:

    • Temperature: 25°C (standard) or physiological 37°C.

    • Stirring: 750 rpm.

    • Injections: 1 x 0.4

      
      L (dummy injection), followed by 18 x 2.0 
      
      
      
      L injections.
    • Spacing: 150 seconds between injections (allow signal to return to baseline).

  • Data Processing:

    • Integrate peaks to obtain heat per injection (

      
      ).
      
    • Subtract "Heat of Dilution" (Control: Ligand titrated into Buffer).

    • Fit to One-Set of Sites model (unless cooperativity is suspected).

Interpretation of Thermodynamic Signature
ParameterSignPhysical Meaning in Cyclohexyl Context

NegativeSpontaneous binding.

Negative (Exothermic)Formation of VDW contacts or H-bonds.

Negative (Favorable)The Hallmark of Cyclohexyl Binding. Indicates displacement of ordered water from a hydrophobic pocket.

Case Study: Venetoclax (ABT-199)

Context: Venetoclax is a BCL-2 inhibitor used in leukemia treatment. The Challenge: Early inhibitors bound to HSA (Human Serum Albumin) too tightly and had poor solubility. The Solution:

  • Researchers utilized a cyclohexenyl and cyclohexyl moiety to replace planar aromatic systems.

  • Result: The saturated ring provided the necessary bulk to fill the hydrophobic groove of BCL-2 but disrupted the planarity of the molecule.

  • Outcome: Improved solubility and specific binding geometry that planar rings could not achieve, contributing to its "Best-in-Class" status.

Computational Considerations (Docking)

When performing molecular docking (e.g., Glide, Gold, AutoDock) with cyclohexyl groups:

  • Conformational Sampling: You must allow the ring to sample both Chair and Twisted-Boat conformations, although the Chair is energetically preferred (~5 kcal/mol lower).

  • Substituent Vectors: Ensure the docking grid respects the axial/equatorial vectors. A common error is forcing a cyclohexyl group into a flat, phenyl-like geometry, which leads to false-negative scores.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][3][4] Journal of Medicinal Chemistry. [Link][4]

  • Freire, E. (2008). Do enthalpy and entropy distinguish first in class from best in class? Drug Discovery Today. [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. [Link]

  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor achieves antitumor activity while sparing platelets. Nature Medicine. [Link]

Sources

Application Note: Strategic Functionalization of the Pyridine Ring in (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold in Modern Chemistry

Substituted pyridine rings are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug discovery. The strategic functionalization of a pre-existing pyridine core allows for the rapid generation of molecular libraries to explore structure-activity relationships (SAR).

This guide focuses on the versatile intermediate, (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol . This molecule is primed for diversification, primarily through its carbon-bromine bond at the C3 position—a versatile handle for a host of modern synthetic transformations. The presence of a fluorine atom at C5 and a bulky cyclohexylmethanol group at C4 introduces specific electronic and steric factors that must be considered for successful derivatization.

This document provides researchers, scientists, and drug development professionals with a detailed overview of the key functionalization strategies, complete with mechanistic insights and actionable, field-proven protocols.

Substrate Reactivity Analysis

The reactivity of the pyridine ring in (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol is governed by the interplay of its substituents. Understanding these influences is critical for selecting the appropriate reaction conditions.

  • C3-Bromine Bond : The C-Br bond is the primary site for functionalization. Bromine is an excellent leaving group in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly weaker than the C-F or C-H bonds on the ring, allowing for selective oxidative addition of a palladium(0) catalyst, which is often the rate-determining step in these catalytic cycles.[1]

  • C5-Fluorine Atom : Fluorine is the most electronegative element, and its presence on the pyridine ring has a profound electron-withdrawing effect via induction. This lowers the electron density of the aromatic system, making the ring more susceptible to certain transformations and influencing the reactivity of the C-Br bond. While fluorine can act as a leaving group in nucleophilic aromatic substitution (SNAr), this typically requires harsher conditions or additional activating groups (like a nitro group) that are absent here.[2][3]

  • C4-(Cyclohexyl)methanol Group : This bulky, non-conjugated substituent exerts a significant steric effect on the adjacent C3 and C5 positions. This steric hindrance can influence the choice of catalyst, specifically the ligand, which may need to be sufficiently bulky to promote efficient reductive elimination while still allowing access to the reactive center.

Below is a diagram illustrating the key reactive sites and influencing factors on the substrate.

Caption: Reactivity map of (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and broad substrate scope. For the target molecule, these methods provide powerful avenues for C-C and C-N bond formation at the C3 position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with sterically hindered substrates.[5][6]

Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a starting point for the coupling of (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol with a generic arylboronic acid. Optimization may be required for different coupling partners.

Reagent MW Equivalents Amount
(3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol316.211.0(e.g., 316 mg, 1.0 mmol)
Phenylboronic Acid121.931.2 - 1.5(e.g., 158 mg, 1.3 mmol)
Pd(PPh₃)₄1155.560.03 - 0.05(e.g., 46 mg, 0.04 mmol)
Potassium Carbonate (K₂CO₃)138.212.0 - 3.0(e.g., 345 mg, 2.5 mmol)
1,4-Dioxane / Water--10 mL (4:1 v/v)

Step-by-Step Procedure:

  • Vessel Preparation : To a flame-dried Schlenk flask, add (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive flow of inert gas.

  • Reaction : Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired biaryl product.

Causality and Troubleshooting:

  • Why a phosphine ligand? Ligands like triphenylphosphine (PPh₃) stabilize the palladium center and facilitate the catalytic cycle. For more challenging or sterically hindered substrates, specialized ligands like SPhos or XPhos may be necessary to improve yields.[7]

  • Why a base? A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6] K₂CO₃ is a common choice, but others like Cs₂CO₃ or K₃PO₄ can be more effective in certain cases.

  • Troubleshooting : Low yields can often be attributed to catalyst deactivation or incomplete reaction. Ensure solvents are properly degassed to remove oxygen. If debromination of the starting material is observed, consider a milder base or lower reaction temperature.

G start 1. Combine Reactants (Substrate, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) start->inert solvent 3. Add Degassed Solvents inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst react 5. Heat and Stir (e.g., 90°C, 12-24h) catalyst->react workup 6. Quench and Extract react->workup purify 7. Column Chromatography workup->purify end 8. Characterize Product (NMR, MS) purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the synthesis of aryl-alkynes by reacting an aryl halide with a terminal alkyne.[8] The reaction is uniquely co-catalyzed by palladium and copper(I).[9] This method is highly valuable for introducing a rigid alkyne linker, a common strategy in medicinal chemistry to probe protein binding pockets.

Representative Protocol: Sonogashira Coupling with Phenylacetylene

Reagent MW Equivalents Amount
(3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol316.211.0(e.g., 316 mg, 1.0 mmol)
Phenylacetylene102.141.1 - 1.3(e.g., 122 mg, 1.2 mmol)
Pd(PPh₃)₄1155.560.02 - 0.05(e.g., 35 mg, 0.03 mmol)
Copper(I) Iodide (CuI)190.450.05 - 0.1(e.g., 14 mg, 0.075 mmol)
Triethylamine (Et₃N)101.192.0 - 3.0(e.g., 280 µL, 2.0 mmol)
Tetrahydrofuran (THF), Anhydrous--10 mL

Step-by-Step Procedure:

  • Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere, add (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol, Pd(PPh₃)₄, and CuI.

  • Solvent and Reagent Addition : Add anhydrous THF, triethylamine, and finally phenylacetylene via syringe.

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC/LC-MS). Reactions are often complete within 2-16 hours.[10]

  • Work-up : Concentrate the reaction mixture under reduced pressure.

  • Purification : Redissolve the residue in ethyl acetate, filter through a pad of Celite to remove catalyst residues, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired alkynylated pyridine.

Causality and Troubleshooting:

  • Why two catalysts? Palladium facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step.[9]

  • Why an amine base? Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. It also scavenges the HBr formed during the reaction.

  • Troubleshooting : Homocoupling of the alkyne (Glaser coupling) is a common side reaction. This can be minimized by ensuring strictly anaerobic (oxygen-free) conditions and using the minimum necessary amount of copper catalyst.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[11] This reaction has revolutionized the synthesis of anilines and related compounds. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the challenging C-N reductive elimination step.[12][13]

Representative Protocol: Buchwald-Hartwig Amination with Morpholine

Reagent MW Equivalents Amount
(3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol316.211.0(e.g., 316 mg, 1.0 mmol)
Morpholine87.121.2(e.g., 105 µL, 1.2 mmol)
Pd₂(dba)₃915.720.01 - 0.02(e.g., 14 mg, 0.015 mmol)
XPhos476.620.04 - 0.08(e.g., 29 mg, 0.06 mmol)
Sodium tert-butoxide (NaOtBu)96.101.4(e.g., 135 mg, 1.4 mmol)
Toluene, Anhydrous--10 mL

Step-by-Step Procedure:

  • Vessel Preparation : In a glovebox or under a strict inert atmosphere, add NaOtBu, XPhos, and Pd₂(dba)₃ to a Schlenk tube.

  • Reagent Addition : Add the (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol, anhydrous toluene, and finally the morpholine.

  • Reaction : Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up : Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction : Extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Causality and Troubleshooting:

  • Why specialized ligands? Bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos are essential. They promote the formation of a monoligated palladium species, which is crucial for accelerating the rate-limiting reductive elimination step to form the C-N bond.[14]

  • Why a strong, non-nucleophilic base? A strong base like NaOtBu is needed to deprotonate the amine, forming the palladium-amido complex. It must be non-nucleophilic to avoid competing SNAr reactions.

  • Troubleshooting : Hydrodehalogenation (replacement of Br with H) can be a side reaction. This often results from β-hydride elimination from the palladium-amido intermediate. Using a bulkier ligand or a different base (e.g., LHMDS) can sometimes mitigate this issue.[12]

Functionalization via Lithium-Halogen Exchange

For transformations not accessible via cross-coupling, lithium-halogen exchange offers a powerful alternative. This reaction converts the electrophilic C-Br bond into a strongly nucleophilic C-Li bond, which can then be quenched with a wide variety of electrophiles.[15]

This method requires cryogenic temperatures (typically -78 °C or lower) to prevent the highly reactive organolithium intermediate from reacting with other functional groups on the molecule or the solvent.[16]

Representative Protocol: Lithiation and Quench with an Electrophile (e.g., Benzaldehyde)

G start 1. Dissolve Substrate in Anhydrous THF under Argon cool 2. Cool to -78 °C (Dry Ice/Acetone Bath) start->cool add_buli 3. Add n-BuLi Dropwise (Maintain T < -70 °C) cool->add_buli exchange 4. Stir for 30-60 min (Formation of Aryllithium) add_buli->exchange add_E 5. Add Electrophile (e.g., Benzaldehyde) exchange->add_E quench 6. Warm to RT & Quench (e.g., sat. aq. NH4Cl) add_E->quench extract 7. Extract with Organic Solvent quench->extract end 8. Purify and Characterize extract->end

Sources

Application Notes & Protocols: Strategic Cross-Coupling of 3-Bromo-5-Fluoropyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the 3-Bromo-5-Fluoropyridine Scaffold

In the landscape of modern drug discovery and materials science, the pyridine ring remains a cornerstone scaffold. Its utility is magnified when substituted with carefully chosen functional groups that modulate electronic properties, metabolic stability, and intermolecular interactions. The 3-bromo-5-fluoropyridine motif is a prime example of such a strategic building block. The fluorine atom at the 5-position introduces a potent electronic perturbation and can enhance binding affinity and pharmacokinetic properties, while the bromine at the 3-position serves as a versatile synthetic handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation via palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth analysis and practical, field-proven protocols for the most critical cross-coupling reactions involving 3-bromo-5-fluoropyridine derivatives. It is designed for researchers, medicinal chemists, and process development scientists who seek to leverage this valuable intermediate with predictability and efficiency.

Core Principles: Understanding Reactivity in Electron-Deficient Systems

The successful application of cross-coupling chemistry to 3-bromo-5-fluoropyridine hinges on understanding its unique electronic nature. The pyridine nitrogen and the 5-fluoro substituent act as strong electron-withdrawing groups, rendering the aromatic ring electron-deficient. This has two primary consequences for palladium-catalyzed cycles:

  • Facilitated Oxidative Addition: The electron-deficient nature of the pyridine ring polarizes the C-Br bond, making it more susceptible to oxidative addition by a low-valent palladium(0) species. This is often the rate-determining step in the catalytic cycle, and for this substrate, it is generally favorable compared to more electron-rich aryl bromides.[1]

  • Challenging Reductive Elimination: The formation of the final product via reductive elimination from the Pd(II) intermediate can be slower for electron-deficient systems. This necessitates a carefully chosen ligand that is both bulky enough to promote this step and electron-donating enough to stabilize the palladium center throughout the cycle.

The choice of catalyst, and specifically the phosphine ligand, is therefore not a trivial decision but the central parameter for success. Modern bulky, electron-rich biarylmonophosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to achieve high yields and turnover numbers.

Experimental Workflow: A General Blueprint for Success

A robust and reproducible cross-coupling experiment requires meticulous attention to atmospheric and reagent quality. The following workflow provides a universal starting point for the protocols detailed in this guide.

G cluster_prep I. Reagent & Glassware Preparation cluster_setup II. Reaction Assembly (under Inert Atmosphere) cluster_reaction III. Reaction & Monitoring cluster_workup IV. Work-up & Purification A Oven-dry glassware (Schlenk flask, condenser) B Source high-purity reagents: - 3-Bromo-5-fluoropyridine deriv. - Coupling Partner - Pd Catalyst & Ligand - Base A->B C Degas solvent (e.g., Dioxane, Toluene) via sparging with N2/Ar for 30 min B->C G Add degassed solvent via syringe C->G D To flask, add solids: - Pyridine substrate - Coupling partner - Base E Add Pd catalyst & ligand (if not using a pre-catalyst) D->E F Evacuate & backfill flask with N2/Ar (3x cycles) E->F F->G H Heat to specified temperature with vigorous stirring G->H I Monitor reaction progress (TLC, LC-MS, GC-MS) H->I J Cool to RT, quench reaction (e.g., with H2O or sat. NH4Cl) I->J K Extract with organic solvent (e.g., EtOAc, DCM) J->K L Dry organic layer (Na2SO4/MgSO4), filter, and concentrate K->L M Purify via column chromatography, recrystallization, or distillation L->M

Caption: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl linkages, a common motif in pharmaceuticals. It involves the coupling of an organoboron species (typically a boronic acid or ester) with an aryl halide.[2]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle. For 3-bromo-5-fluoropyridine, the oxidative addition of the C-Br bond to Pd(0) is generally efficient. The critical transmetalation step, where the organic group is transferred from the boronate to the palladium center, requires activation of the boron species by a base.[3]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Br (L)₂ Pd0->PdII_Aryl OxyAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)-R (L)₂ PdII_Aryl->PdII_Biaryl Transmetal Transmetalation PdII_Biaryl->Pd0 Product Ar-R PdII_Biaryl->Product ReductElim Reductive Elimination Substrate Ar-Br (3-bromo-5-fluoropyridine) Boronic R-B(OH)₂ + Base

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

Protocol: Suzuki Coupling of 3-Bromo-5-fluoropyridine with Phenylboronic Acid
ParameterRecommended ConditionNotes
Substrates 3-Bromo-5-fluoropyridine (1.0 eq.), Phenylboronic acid (1.2-1.5 eq.)Using a slight excess of the boronic acid drives the reaction to completion.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%)For more challenging couplings, consider Pd₂(dba)₃ with a ligand like P(t-Bu)₃.[3]
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.)Carbonates are generally effective. K₃PO₄ can be used for sensitive substrates.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A biphasic system is standard. The water is crucial for the base to activate the boronic acid.
Temperature 80-100 °CRefluxing is common. Monitor by TLC/LC-MS for completion.
Time 2-16 hoursHighly dependent on substrate and catalyst activity.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-5-fluoropyridine (1.0 mmol, 176 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 mmol, 22 mg).

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2-12 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4] This reaction is of paramount importance in medicinal chemistry, where the aniline and related motifs are ubiquitous.

Mechanistic Rationale & Field-Proven Insights

The catalytic cycle is similar to the Suzuki coupling but involves an amine nucleophile. A key challenge is preventing catalyst inhibition by the pyridine nitrogen. The use of bulky, electron-rich biarylphosphine ligands is critical. These ligands accelerate the rate-limiting reductive elimination step and prevent the formation of inactive palladium-amine complexes.[5] For substrates like 3-halo-2-aminopyridines, specialized ligands such as RuPhos and BrettPhos, in combination with a strong, non-nucleophilic base like LiHMDS, have proven exceptionally effective.[5][6][7]

Buchwald_Cycle Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)-Br (L) Pd0->PdII_Aryl OxyAdd Oxidative Addition PdII_Amido Ar-Pd(II)-NR₂ (L) PdII_Aryl->PdII_Amido AmineCoord Amine Coordination PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product ReductElim Reductive Elimination Substrate Ar-Br (3-bromo-5-fluoropyridine) Amine HNR₂ + Base

Sources

Application Note: Asymmetric Synthesis of Chiral Pyridinyl Methanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

Chiral pyridinyl methanols are privileged pharmacophores in medicinal chemistry, serving as critical intermediates for antihistamines (e.g., Carbinoxamine), ALK inhibitors (e.g., Crizotinib), and chiral ligands for asymmetric catalysis. However, the synthesis of these motifs presents a specific "heteroatom challenge" not found in their carbocyclic analogs.

The Challenge: The pyridine nitrogen is a strong Lewis base (


-donor). In traditional transition-metal catalysis, this nitrogen often coordinates competitively to the metal center, displacing the chiral ligand or poisoning the catalyst. Furthermore, the electron-deficient nature of the pyridine ring alters the electronics of the carbonyl group, often requiring modified conditions compared to standard acetophenones.

The Solution: This guide details three field-proven protocols that circumvent these issues:

  • Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Utilizes an outer-sphere mechanism that tolerates the pyridine nitrogen.

  • Enantioselective Organozinc Addition: Enables C-C bond formation using ligand acceleration to out-compete non-selective background reactions.

  • Biocatalytic Reduction (KRED): A green, highly selective alternative for scale-up.

Decision Matrix: Selecting the Right Methodology

Before initiating bench work, use the following logic flow to select the optimal protocol for your specific substrate.

DecisionMatrix Start Start: Define Substrate BondType Is the target a C-C bond formation or a Ketone Reduction? Start->BondType ZnMethod Method B: Organozinc Addition (Et2Zn + Aldehyde) BondType->ZnMethod Aldehyde + Organometallic Scale What is the Reaction Scale? BondType->Scale Ketone Reduction SmallScale Discovery/Gram Scale (Speed is priority) Scale->SmallScale LargeScale Process/Kg Scale (Cost/Green is priority) Scale->LargeScale ATH Method A: Ru-ATH (Noyori Catalyst) SmallScale->ATH Bio Method C: Biocatalysis (KRED Screening) LargeScale->Bio

Figure 1: Strategic decision tree for selecting the synthesis method based on bond type and scale.

Method A: Asymmetric Transfer Hydrogenation (ATH)[1][2]

Mechanism & Rationale: This protocol utilizes the Noyori-Ikariya class of catalysts (Ru-arene-diamine).[1] The critical advantage here is the Metal-Ligand Bifunctional Mechanism . The reaction proceeds via an outer-sphere transition state where the ruthenium hydride and the protic amine of the ligand simultaneously transfer H- and H+ to the ketone. Because the substrate does not need to bind directly to the metal center to be activated, the pyridine nitrogen's tendency to poison the catalyst is significantly mitigated.

Protocol 1: Ru-TsDPEN Catalyzed Reduction

Target: Enantioselective reduction of 3-acetylpyridine to (S)-1-(pyridin-3-yl)ethanol.

Materials
  • Substrate: 3-Acetylpyridine (1.0 eq)

  • Catalyst: RuCl (0.5 – 1.0 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)[2]

  • Solvent: Dichloromethane (DCM) or neat (if liquid substrate)

Step-by-Step Procedure
  • Catalyst Loading: In a glovebox or under Argon, charge a Schlenk flask with RuCl (6.4 mg, 0.01 mmol for a 2 mmol scale).

  • Solvent/Reagent Addition: Add 3-acetylpyridine (242 mg, 2.0 mmol). If the substrate is solid, dissolve in minimal degassed DCM (1 mL).

  • H-Source Introduction: Syringe in the Formic Acid/TEA mixture (0.5 mL). Note: The reaction is slightly exothermic; add slowly.

  • Reaction: Stir at 25–30°C. Monitor by TLC or GC. Pyridyl ketones typically reduce faster (2–6 hours) than phenyl analogs due to the electron-withdrawing ring.

  • Quench & Workup: Dilute with water (5 mL) and extract with DCM (3 x 5 mL). Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (EtOAc/Hexane).

Mechanistic Visualization:

ATH_Mechanism Ru_Hydride Ru-H Species (18e- Active Cat) TS 6-Membered Transition State Ru_Hydride->TS Substrate Approach (Outer Sphere) Product Chiral Alcohol + 16e- Ru Species TS->Product Concerted Transfer of H- and H+ Product->Ru_Hydride HCOOH/TEA Regeneration

Figure 2: The outer-sphere mechanism prevents pyridine nitrogen from binding to the Ru center.

Method B: Enantioselective Organozinc Addition

Mechanism & Rationale: When a carbon-carbon bond is required (e.g., converting pyridine-3-carboxaldehyde to a chiral ethyl alcohol), simple Grignard additions yield racemates. Dialkylzinc reagents are non-reactive toward aldehydes unless activated. By using a chiral amino-alcohol ligand, we form a highly reactive chiral Zinc complex that out-competes the slow background reaction, ensuring high enantioselectivity.

Protocol 2: Diethylzinc Addition to Pyridine-3-carboxaldehyde

Safety Warning: Diethylzinc (Et2Zn) is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under inert atmosphere.

Materials
  • Substrate: Pyridine-3-carboxaldehyde (1.0 eq)

  • Reagent: Et2Zn (1.0 M in hexanes, 2.2 eq)

  • Ligand: (1S, 2R)-(-)-N,N-Dibutylnorephedrine (DBNE) or similar amino-alcohol (5–10 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure
  • Ligand Formation: In a flame-dried Schlenk flask under N2, dissolve the chiral ligand (0.05 mmol) in dry Toluene (2 mL).

  • Zinc Addition: Cool to 0°C. Dropwise add Et2Zn (1.1 mL, 1.1 mmol). Stir for 20 minutes to form the active chiral zinc complex.

  • Substrate Addition: Add pyridine-3-carboxaldehyde (0.5 mmol) slowly at 0°C.

  • Incubation: Allow to warm to room temperature and stir for 12–18 hours.

  • Quench: Carefully quench with saturated NH4Cl solution at 0°C. Caution: Gas evolution.

  • Workup: Extract with Et2O. The pyridine moiety may require salting out or pH adjustment to ensure transfer to the organic phase.

  • Purification: Flash chromatography on silica gel (pre-treated with 1% Et3N to prevent streaking of the basic pyridine).

Method C: Biocatalytic Reduction (KRED)[4][5]

Mechanism & Rationale: Ketoreductases (KREDs) offer the highest theoretical selectivity (>99% ee) and operate in water. For pyridines, this is ideal as it avoids the solubility and poisoning issues of metal catalysts. Modern KREDs are engineered (e.g., Codexis panels) to accept bulky or heteroaromatic substrates.

Protocol 3: KRED Screening Workflow

Target: Identification of optimal enzyme for scale-up.

Materials
  • Enzyme Panel: KRED Screening Kit (e.g., Codexis or similar commercial libraries).[3]

  • Cofactor Recycle Mix: NADP+, Glucose, Glucose Dehydrogenase (GDH).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Procedure
  • Stock Preparation: Dissolve substrate (acetylpyridine) in IPA or DMSO (100 mg/mL).

  • Master Mix: Prepare a buffer solution containing the Cofactor Recycle Mix (NADP+ / GDH / Glucose).

  • Plate Setup: In a 96-well deep-well plate, add:

    • 1-2 mg of KRED enzyme powder per well.

    • 900 µL of Master Mix.

    • 30-50 µL of Substrate Stock.

  • Incubation: Seal plate with aluminum foil tape. Shake at 30°C / 250 rpm for 24 hours.

  • Analysis: Quench with Acetonitrile (1 mL). Centrifuge to remove protein precipitate. Analyze supernatant via Chiral HPLC.

Analytical Validation

To ensure the integrity of your results, enantiomeric excess (ee) must be determined using Chiral HPLC. Pyridines are basic; standard columns may require mobile phase modifiers.

Table 1: Recommended Chiral HPLC Conditions

ParameterCondition A (Standard)Condition B (For Basic Pyridines)
Column Daicel Chiralcel OD-H or AD-HDaicel Chiralpak IC or IG
Mobile Phase Hexane : IPA (90:10)Hexane : Ethanol : Diethylamine (90:10:0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nm (Pyridine absorbance)UV @ 254 nm
Notes Standard condition. May cause tailing.Diethylamine (DEA) sharpens peaks by suppressing silanol interactions.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research.

  • Ohkuma, T., et al. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[4][5][6] Chemical Reviews.

  • Codexis Inc. (2010). Ketoreductase Screening Kit Protocol. Codexis Technical Documentation.

  • Yadav, J. S., et al. (2002). Enantioselective addition of diethylzinc to aldehydes using chiral amino alcohols.[5][7] Tetrahedron: Asymmetry.

Sources

Application Notes and Protocols: Catalytic Applications of Pyridinyl Alcohol Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridinyl alcohol-based ligands have emerged as a versatile and powerful class of scaffolds in the field of homogeneous catalysis. Their unique structural and electronic properties, arising from the combination of a Lewis basic pyridine nitrogen and a coordinating alcohol moiety, allow for the formation of a diverse array of metal complexes. These complexes have demonstrated remarkable efficacy in a wide range of catalytic transformations, from asymmetric synthesis to polymerization and oxidation reactions.[1] The ability of the pyridinyl alcohol ligand to act as a hemilabile, bidentate N,O-donor is central to its utility.[2][3] This dual coordination mode allows for fine-tuning of the steric and electronic environment around the metal center, which in turn dictates the catalytic activity and selectivity.[4] This guide provides an in-depth exploration of the catalytic applications of pyridinyl alcohol metal complexes, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

I. Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Aldehydes

One of the most well-established applications of chiral pyridinyl alcohol metal complexes is in the asymmetric addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction for the synthesis of enantioenriched secondary alcohols.[5][6] These chiral alcohols are crucial building blocks in the pharmaceutical and fine chemical industries.[3] The pioneering work in this area demonstrated that in situ generated zinc complexes of chiral pyridinyl alcohols effectively catalyze the enantioselective addition of diethylzinc to a variety of aldehydes with high yields and enantioselectivities.[1][7]

A. Mechanistic Considerations

The catalytic cycle is believed to involve the formation of a chiral dimeric zinc-alkoxide complex, which acts as the active catalyst.[3] The aldehyde substrate coordinates to one of the zinc centers, and the ethyl group is transferred from the other zinc center to the re or si face of the aldehyde, dictated by the chirality of the pyridinyl alcohol ligand.

Asymmetric_Diethylzinc_Addition cluster_ligand Ligand Synthesis cluster_catalysis Catalytic Cycle Chiral_Ketone Chiral Ketone (e.g., (+)-Camphor) Chiral_Pyridinyl_Alcohol Chiral Pyridinyl Alcohol Ligand Chiral_Ketone->Chiral_Pyridinyl_Alcohol n-BuLi Lithiated_Pyridine Lithiated Pyridine Lithiated_Pyridine->Chiral_Pyridinyl_Alcohol Catalyst_Formation Formation of Chiral Zn-Alkoxide (Active Catalyst) Chiral_Pyridinyl_Alcohol->Catalyst_Formation Et2Zn Aldehyde_Coordination Aldehyde Coordination Catalyst_Formation->Aldehyde_Coordination Aldehyde Ethyl_Transfer Enantioselective Ethyl Transfer Aldehyde_Coordination->Ethyl_Transfer Et2Zn Product_Release Chiral Alcohol Product Release Ethyl_Transfer->Product_Release Product_Release->Catalyst_Formation Regeneration

Figure 1: Synthesis of Chiral Ligand and Catalytic Cycle.
B. Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol describes the synthesis of a camphor-derived chiral pyridinyl alcohol and its application in the asymmetric ethylation of benzaldehyde.[1]

1. Synthesis of (1R,2S,4R)-2-(pyridin-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

  • Materials: (+)-Camphor, 2-bromopyridine, n-butyllithium (n-BuLi) in hexanes, anhydrous diethyl ether, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (N2 or Ar), add n-BuLi (1.1 eq) dropwise. Stir the mixture for 1 hour at -78 °C to generate 2-lithiopyridine.

    • In a separate flask, dissolve (+)-camphor (0.9 eq) in anhydrous THF at -78 °C.

    • Slowly add the solution of (+)-camphor to the 2-lithiopyridine solution at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral pyridinyl alcohol as a white solid.

2. Asymmetric Ethylation of Benzaldehyde

  • Materials: Chiral pyridinyl alcohol ligand, benzaldehyde, diethylzinc (Et2Zn) in hexanes, anhydrous toluene.

  • Procedure:

    • To a solution of the chiral pyridinyl alcohol (0.05 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add Et2Zn (2.0 eq) dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add freshly distilled benzaldehyde (1.0 eq) dropwise.

    • Stir the reaction at 0 °C and monitor by TLC until the benzaldehyde is consumed (typically 2-4 hours).

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-1-phenyl-1-propanol.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Ligand SourceAldehydeYield (%)ee (%)Reference
(+)-CamphorBenzaldehyde>90up to 94.0[1]
(-)-MenthoneBenzaldehyde>90up to 88.0[1]
D-FructoseBenzaldehyde~85~71.1[6]
D-FenchoneBenzaldehyde~80~65.0[6]

Table 1: Performance of Chiral Pyridinyl Alcohols in Asymmetric Diethylzinc Addition.

II. Olefin Metathesis

Pyridinyl alcoholato ligands have been successfully incorporated into Grubbs-type ruthenium catalysts, leading to complexes with enhanced stability and modified reactivity in various olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Ring-Opening Metathesis Polymerization (ROMP), and Cross-Metathesis (CM).[8][9] The pyridinyl alcoholato ligand replaces one of the phosphine ligands in the parent Grubbs catalyst, creating a more robust and often more active catalytic species.[4][10]

A. Mechanistic Insights

The mechanism of olefin metathesis catalyzed by these modified ruthenium complexes follows the general Chauvin mechanism.[11][12] The key steps involve the dissociation of a ligand to generate a 14-electron intermediate, followed by a [2+2] cycloaddition with the olefin substrate to form a metallacyclobutane intermediate. A subsequent cycloreversion releases the new olefin product and regenerates the ruthenium alkylidene catalyst. The pyridinyl alcoholato ligand can influence the rate of ligand dissociation and the stability of the metallacyclobutane intermediate, thereby affecting the overall catalytic activity.[4][10]

Olefin_Metathesis_Cycle Precatalyst [Ru]-PyAl Precatalyst Active_Catalyst 14e- Active Catalyst Precatalyst->Active_Catalyst -L (e.g., PCy3) Metallacyclobutane Metallacyclobutane Intermediate Active_Catalyst->Metallacyclobutane + Olefin Product_Complex Product-Coordinated Complex Metallacyclobutane->Product_Complex Cycloreversion Product_Complex->Active_Catalyst - Product

Figure 2: Simplified Catalytic Cycle for Olefin Metathesis.
B. Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate

This protocol outlines the synthesis of a pyridinyl alcohol-modified Grubbs-type catalyst and its use in the RCM of diethyl diallylmalonate.[8][9]

1. Synthesis of a Pyridinyl Alcohol-Modified Grubbs Catalyst

  • Materials: Pyridinyl alcohol, n-BuLi, Grubbs 1st Generation Catalyst ([RuCl2(PCy3)2(=CHPh)]), anhydrous THF.

  • Procedure:

    • Dissolve the pyridinyl alcohol (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

    • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes to form the lithium alkoxide.

    • In a separate flask, dissolve Grubbs 1st Generation Catalyst (1.0 eq) in anhydrous THF.

    • Slowly add the lithium alkoxide solution to the Grubbs catalyst solution at room temperature.

    • Stir the reaction mixture for 2-4 hours. The color of the solution will typically change from purple to brown/green.

    • Remove the solvent under reduced pressure.

    • Purify the resulting solid by washing with cold pentane to remove excess phosphine and other impurities.

2. Ring-Closing Metathesis Reaction

  • Materials: Pyridinyl alcohol-modified Grubbs catalyst, diethyl diallylmalonate, anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve diethyl diallylmalonate (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add the pyridinyl alcohol-modified Grubbs catalyst (0.01-0.05 eq).

    • Heat the reaction mixture to reflux (approx. 40 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst.

    • Concentrate the reaction mixture and purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain diethyl 3-cyclopentene-1,1-dicarboxylate.

Catalyst TypeSubstrateConversion (%)Reference
Pyridinyl alcoholato-RuDiethyl diallylmalonate>95[9]
Dendritic Pyridinyl alcoholato-RuDiethyl diallylmalonate100[9]

Table 2: Efficacy of Pyridinyl Alcohol-Modified Ruthenium Catalysts in RCM.

III. Oxidation Catalysis

Pyridinyl alcohol metal complexes, particularly those of copper, have shown significant promise in catalytic oxidation reactions.[13][14] These complexes can activate oxidants like hydrogen peroxide or molecular oxygen for the selective oxidation of various substrates, including alkanes.[14][15]

A. Mechanistic Insights

The mechanism of alkane oxidation by copper-pyridinyl alcohol complexes is thought to involve the formation of a high-valent copper-oxo or copper-peroxo species as the active oxidant.[13][14] This species can then abstract a hydrogen atom from the alkane substrate, initiating a radical chain reaction or proceeding via an oxygen rebound mechanism to form the alcohol and ketone products.[13][14][16]

Oxidation_Mechanism Cu_Precatalyst Cu(II)-PyAl Precatalyst Active_Oxidant [Cu]-Oxo/Peroxo Active Species Cu_Precatalyst->Active_Oxidant + Oxidant (H2O2) H_Abstraction Hydrogen Atom Abstraction Active_Oxidant->H_Abstraction + Alkane Radical_Intermediate Alkyl Radical Intermediate H_Abstraction->Radical_Intermediate Oxygen_Rebound Oxygen Rebound / Radical Chain Radical_Intermediate->Oxygen_Rebound Products Alcohol + Ketone Products Oxygen_Rebound->Products

Figure 3: Proposed Mechanism for Alkane Oxidation.
B. Experimental Protocol: Oxidation of n-Octane

This protocol details the use of a copper(II)-pyridinyl alcohol complex for the catalytic oxidation of n-octane.[13]

1. Synthesis of the Copper(II)-Pyridinyl Alcohol Complex

  • Materials: 2-(diphenyl(hydroxy)methyl)pyridine, copper(II) chloride dihydrate (CuCl2·2H2O), methanol.

  • Procedure:

    • Dissolve 2-(diphenyl(hydroxy)methyl)pyridine (2.0 eq) in methanol.

    • Add a solution of CuCl2·2H2O (1.0 eq) in methanol to the ligand solution.

    • Stir the mixture at room temperature for 1-2 hours, during which a precipitate will form.

    • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

2. Catalytic Oxidation of n-Octane

  • Materials: Copper(II)-pyridinyl alcohol complex, n-octane, hydrogen peroxide (30% aq.), acetonitrile.

  • Procedure:

    • In a pressure-resistant vial, combine the copper(II)-pyridinyl alcohol complex (catalyst), n-octane (substrate), and acetonitrile (solvent).

    • Add hydrogen peroxide (oxidant) to the mixture.

    • Seal the vial and heat the reaction mixture at a controlled temperature (e.g., 70 °C) with vigorous stirring for a specified time (e.g., 3 hours).

    • After cooling to room temperature, quench any remaining peroxide by adding a small amount of MnO2.

    • Analyze the product mixture by GC and GC-MS to determine the conversion and product distribution (octanols and octanones).

CatalystSubstrateYield of C8 Oxygenates (%)Predominant ProductsReference
Cu(II)-pyridinyl alcoholn-octaneup to 25C2-C4 octanones[13][14]

Table 3: Catalytic Oxidation of n-Octane.

IV. Polymerization

Cobalt and nickel complexes featuring pyridinyl alcoholato ligands have been employed as effective catalysts for the polymerization of 1,3-butadiene.[2] These systems, often activated by an aluminum co-catalyst, can exhibit high activity and selectivity for the formation of cis-1,4-polybutadiene, a commercially important elastomer.[17][18][19]

A. Experimental Protocol: Polymerization of 1,3-Butadiene

This protocol describes a general procedure for the polymerization of 1,3-butadiene using a cobalt(II)-pyridinyl alcoholato complex.[18]

1. Synthesis of the Cobalt(II)-Pyridinyl Alcoholato Complex

  • Materials: Pyridinyl alcohol ligand, cobalt(II) chloride (CoCl2), anhydrous ethanol or methanol.

  • Procedure:

    • Dissolve the pyridinyl alcohol ligand (1.0 eq) in anhydrous ethanol or methanol under an inert atmosphere.

    • Add CoCl2 (1.0 eq) to the solution and stir at room temperature for several hours.

    • The product often precipitates from the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

2. Butadiene Polymerization

  • Materials: Cobalt(II)-pyridinyl alcoholato complex, 1,3-butadiene, ethylaluminum sesquichloride (EASC) as a co-catalyst, anhydrous toluene.

  • Procedure:

    • In a moisture-free, nitrogen-purged reactor, add anhydrous toluene followed by a solution of 1,3-butadiene in toluene.

    • Introduce the EASC co-catalyst solution.

    • Initiate the polymerization by injecting a toluene solution of the cobalt complex.

    • Maintain the reaction at a controlled temperature (e.g., 20-30 °C) for the desired time.

    • Terminate the polymerization by adding methanol containing an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol).

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polybutadiene by filtration and dry it under vacuum.

    • Characterize the polymer's microstructure (cis-1,4, trans-1,4, 1,2-vinyl content) by NMR and IR spectroscopy, and its molecular weight and distribution by GPC.

MetalLigand TypeCo-catalystcis-1,4-selectivity (%)Reference
CoPyridine-imidateEASC>96[20]
Co6,6'-dihydroxy-2,2'-bipyridineMAO94.6[19]

Table 4: 1,3-Butadiene Polymerization with Pyridine-based Ligands.

V. Hydrosilylation

Iron and cobalt complexes with pyridine-containing ligands, such as bis(imino)pyridine and iminobipyridine, have emerged as efficient and earth-abundant catalysts for the hydrosilylation of aldehydes, ketones, and olefins.[13][21][22][23] This reaction provides a valuable method for the reduction of carbonyl compounds and the formation of silicon-carbon bonds.

A. Experimental Protocol: Hydrosilylation of Acetophenone

This protocol outlines the use of a bis(imino)pyridine iron complex for the hydrosilylation of acetophenone.[13][21]

1. General Procedure for Hydrosilylation

  • Materials: Bis(imino)pyridine iron dialkyl complex (precatalyst), acetophenone, diphenylsilane (Ph2SiH2), anhydrous toluene.

  • Procedure:

    • In a glovebox, charge a vial with the iron precatalyst (0.1-1.0 mol%).

    • Add a toluene solution of acetophenone and diphenylsilane (2.0 eq).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by GC or NMR spectroscopy to determine the conversion to the silyl ether product.

    • For isolation of the alcohol, quench the reaction with 1 M HCl and extract with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure. The resulting alcohol can be purified by chromatography if necessary.

CatalystSubstrateSilaneConversion (%)Reference
(iPrPDI)Fe(N2)2AcetophenonePh2SiH2Quantitative[13][21]
Iminobipyridine-CoAcetophenonePh2SiH2High[22]

Table 5: Catalytic Hydrosilylation of Acetophenone.

Conclusion

The catalytic applications of pyridinyl alcohol metal complexes are extensive and continue to expand. The modular nature of the ligands allows for systematic tuning of their steric and electronic properties, enabling the optimization of catalyst performance for specific transformations. The detailed protocols provided herein serve as a practical guide for researchers to explore and exploit the rich catalytic chemistry of these versatile complexes. Future research in this area will likely focus on the development of new ligand architectures, the elucidation of reaction mechanisms in greater detail, and the application of these catalysts to increasingly challenging and synthetically valuable reactions.

References

  • Tole, T. T., Jordaan, J. H. L., & Vosloo, H. C. M. (2018). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. Molecules, 23(4), 896. [Link][2][8][9]

  • Tole, T. T., Jordaan, J. H. L., & Vosloo, H. C. M. (2018). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. PubMed. [Link]

  • Sanford, M. S., Love, J. A., & Grubbs, R. H. (2001). New Insights into the Mechanism of Ruthenium-Catalyzed Olefin Metathesis Reactions. Journal of the American Chemical Society, 123(27), 6543-6554. [Link]

  • Holm, R. H., & O'Connor, M. J. (1971). The Preparation and Analysis of Some Metal-Pyridine Complexes. Journal of Chemical Education, 48(10), 685. [Link]

  • Sanford, M. S., Ulman, M., & Grubbs, R. H. (2001). New Insights into the Mechanism of Ruthenium-Catalyzed Olefin Metathesis Reactions. Organometallics, 20(25), 5314-5318. [Link]

  • Viñas, C., et al. (2012). Metallosupramolecular Chemistry of Novel Chiral closo-o-Carboranylalcohol Pyridine and Quinoline Ligands: Syntheses, Characterization, and Properties of Cobalt Complexes. Crystal Growth & Design, 12(11), 5349-5361. [Link]

  • Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., Lobkovsky, E., Neese, F., ... & Chirik, P. J. (2008). Bis(imino)pyridine Iron Complexes for Aldehyde and Ketone Hydrosilylation. Organic Letters, 10(15), 3223-3226. [Link]

  • Tole, T. T., Jordaan, J. H. L., & Vosloo, H. C. M. (2018). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. ResearchGate. [Link]

  • Demir, A. S., et al. (2002). Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes. Chirality, 14(1), 28-31. [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • Singh, N. K., et al. (2020). The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n–octane. ChemistrySelect, 5(15), 4567-4574. [Link]

  • Ding, K., et al. (1999). Fructose derived pyridyl alcohol ligands: Synthesis and application in the asymmetric diethylzinc addition to aldehydes. Chinese Chemical Letters, 10(11), 901-904. [Link]

  • Zhang, Y., et al. (2018). cis-1,4 Selective Coordination Polymerization of 1,3-Butadiene and Copolymerization with Polar 2-(4-Methoxyphenyl). Polymers, 10(10), 1083. [Link]

  • Gong, D., et al. (2016). Iminopyridine-Based Cobalt(II) and Nickel(II) Complexes: Synthesis, Characterization, and Their Catalytic Behaviors for 1,3-Butadiene Polymerization. Polymers, 8(1), 18. [Link]

  • Bart, S. C., et al. (2008). Bis(imino)pyridine Iron Complexes for Aldehyde and Ketone Hydrosilylation. Organic Letters, 10(15), 3223-3226. [Link]

  • Yoo, W.-J., et al. (2013). Aerobic Copper-Catalyzed Organic Reactions. Chemical Reviews, 113(8), 6788-6821. [Link]

  • Nájera, C., et al. (2005). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Tetrahedron: Asymmetry, 16(16), 2743-2748. [Link]

  • Kiełbasiński, P., et al. (2016). Asymmetric addition of diethylzinc to aldehydes promoted by ligands 13. ResearchGate. [Link]

  • Ashenhurst, J. (n.d.). Olefin Metathesis. Master Organic Chemistry. [Link]

  • Liang, Q. (2019). Hydrosilylation of Ketones Catalyzed by Reactive Fe and Co Complexes Constructed from Isolated Picolyl-Functionalized N-Heterocyclic Carbenes [Master's thesis, University of Windsor]. Scholarship at UWindsor. [Link]

  • Ríos-Lombardía, N., et al. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 26(15), 4465. [Link]

  • Nakayama, Y., et al. (2014). Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands. Polymer Chemistry, 5(11), 3624-3630. [Link]

  • Kobayashi, K., et al. (2020). Chemoselective Hydrosilylation of Olefin/Ketone Catalyzed by Iminobipyridine Fe and Co complexes. ChemCatChem, 12(3), 736-739. [Link]

  • Ono, H., et al. (2001). Stereoregular Emulsion Polymerization of Butadiene. Journal of Applied Polymer Science, 82(12), 2949-2956. [Link]

  • Adlhart, C., & Chen, P. (2004). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts: The Role of Ligands and Substrates From a Theoretical Perspective. Angewandte Chemie International Edition, 43(13), 1680-1683. [Link]

  • Marx, V. M., & Roisnel, T. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 11, 2306-2316. [Link]

  • Bart, S. C., et al. (2008). Bis(imino)pyridine iron complexes for aldehyde and ketone hydrosilylation. PubMed. [Link]

  • Company, A., et al. (2011). Introducing Copper as Catalyst for Oxidative Alkane Dehydrogenation. Journal of the American Chemical Society, 133(45), 18347-18357. [Link]

  • Tole, T. T., et al. (2018). Enantioselective addition of diethylzinc to aldehydes using 5 mol% of 48. ResearchGate. [Link]

  • Ríos-Lombardía, N., et al. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. Journal of the American Chemical Society, 135(44), 16568-16578. [Link]

  • Kim, J. (2014). THE DESIGN AND SYNTHESIS OF NOVEL CHIRAL 2,2'-BIPYRIDINE LIGANDS [Doctoral dissertation, University of Hawai'i at Manoa]. ScholarSpace. [Link]

  • Cunningham, D., et al. (2001). Synthesis and characterisation of a suite of four chiral pyridyl alcohols derived from (–)-menthol. Journal of the Chemical Society, Perkin Transactions 1, (12), 1438-1445. [Link]

  • Gong, D., et al. (2014). Polymerization of 1,3-butadiene catalyzed by cobalt(II) and nickel(II) complexes bearing pyridine-2-imidate ligands. RSC Advances, 4(92), 50599-50607. [Link]

  • Grel, A., et al. (2020). Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. Catalysts, 10(2), 206. [Link]

  • Ohta, T., et al. (2023). Mechanistic studies on catalytic alkane oxidation by Murahashi's O2/copper(II)/aldehyde system. Dalton Transactions, 52(30), 10323-10332. [Link]

  • Mezzetta, A., et al. (2013). Synthesis of Chiral Ionic Liquids from Natural Monosaccharides. European Journal of Organic Chemistry, 2013(36), 8201-8211. [Link]

  • de Lera, Á. R., & Al-Tel, T. H. (2008). Chiral ligands derived from monoterpenes: application in the synthesis of optically pure secondary alcohols via asymmetric catalysis. Current Organic Chemistry, 12(14), 1145-1166. [Link]

  • Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. [Link]

  • Olivelli, A., et al. (2022). Biomimetic small molecule copper catalysts for the oxidation of alkanes. Abstracts of Papers of the American Chemical Society, 263. [Link]

Sources

Troubleshooting & Optimization

Managing regioselectivity in functionalization of di-substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Functionalization of Di-Substituted Pyridines

Welcome to the Advanced Heterocycle Functionalization Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist Subject: Navigating the electronic and steric minefield of di-substituted pyridines.

Introduction: The "Pyridine Problem"

Functionalizing a di-substituted pyridine is rarely a simple "plug-and-play" operation. You are fighting two opposing forces: the electronic deactivation of the ring (caused by the nitrogen atom) and the directing effects (steric and electronic) of your existing substituents.[1][2]

This guide moves beyond basic textbook rules. We address the specific friction points encountered in drug discovery workflows, focusing on C-H activation , Directed Ortho-Metalation (DoM) , and Radical (Minisci) chemistries .

Module 1: C-H Activation & Cross-Coupling

The Battle Between Sterics and Electronics

FAQ: I have a 3-substituted pyridine. How do I selectively arylate the C4 position without touching C2?

The Challenge: The C2 position is electronically activated (acidic C-H) due to the inductive effect of the nitrogen, but C4 is often sterically preferred if the C3 substituent is bulky.

The Solution: You must exploit the "steric gate" while overriding the natural C2 acidity.

  • Ligand Control: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHC) that make the catalyst center sensitive to steric crowding. This disfavors the C2 position (flanked by N and potentially C3) and pushes reactivity to C4.

  • Directing Groups: If your C3 substituent is a potential directing group (e.g., amide, acid), it can direct Pd to C4 via a stable 5- or 6-membered palladacycle.

  • Electronic Bias: If your C3 substituent is an Electron-Withdrawing Group (EWG) like -CF3, -F, or -NO2, it acidifies the adjacent C4 proton, making C4-arylation the major pathway under Pd-catalysis (e.g., Pd(OAc)2/PivOH systems).

Protocol Check:

  • Catalyst: Pd(OAc)2 (5-10 mol%)

  • Ligand: P(t-Bu)3 or JohnPhos (bulky ligands are key).

  • Additives: PivOH (30 mol%) acts as a proton shuttle.

  • Solvent: Toluene or Dioxane (non-polar solvents often enhance steric discrimination).

Troubleshooting: My Ir-catalyzed borylation is giving a statistical mixture. How do I fix this?

Diagnosis: Iridium-catalyzed C-H borylation is almost exclusively sterically driven. It targets the C-H bond furthest from existing substituents. In a 2,3-di-substituted pyridine, C5 and C6 are the open sites. C5 is sterically adjacent to C4 (open) but electronically distinct. C6 is adjacent to Nitrogen.[1]

Corrective Action:

  • Block C6: If you want C5 borylation, the Nitrogen lone pair often directs the catalyst to C6 (ortho-effect) or inhibits it depending on the ligand. To force C5, use a bulky substituent at C2 or pre-complex the Nitrogen with a Lewis Acid (e.g., BF3) to shut down N-coordination.

  • Switch to Silylation: Silylation often has different steric requirements and can sometimes offer complementary selectivity.

Module 2: Directed Ortho-Metalation (DoM) & The "Halogen Dance"

The Kinetic vs. Thermodynamic Matrix

Visualizing the Pathway: The Halogen Dance

One of the most common failures in pyridine functionalization is the "Halogen Dance"—where a halogen migrates to a more thermodynamically stable position during lithiation.

HalogenDance Start 2-Bromo-3-Substituted Pyridine LDA Add LDA (-78°C) Start->LDA Kinetic Kinetic Lithiation (C4-Li) LDA->Kinetic Fast Deprotonation Equilib Equilibration (Warm > -50°C) Kinetic->Equilib Temp Increase Product Trapped Product Kinetic->Product Quench immediately (-78°C) Dance Halogen Dance (Migration to C4/C3) Equilib->Dance Thermo Thermodynamic Species (Li stabilized by Br/N) Dance->Thermo Most Stable Anion Thermo->Product Quench

Figure 1: The mechanism of the Halogen Dance. Controlling temperature is the only way to arrest the kinetic species.

Troubleshooting: "I lost my halogen!" (or it moved)

User Scenario: "I treated 2-bromo-3-fluoropyridine with LDA at -78°C, then warmed to 0°C to ensure reaction, then added my electrophile. I got a mixture of products where the bromine had moved to C4."

Root Cause: You allowed the reaction to reach thermodynamic equilibrium. The lithiated species is a "shark" in the flask. If you warm it up, the lithiated carbon will attack the bromine of a non-lithiated molecule, causing the bromine to "hop" (dance) to the position that creates the most stable carbanion (usually the one flanked by two halogens or adjacent to the ring nitrogen).

The Fix:

  • Never Warm Up: Keep the reaction at -78°C (or -100°C) for the entire duration of lithiation and quenching.

  • In-Situ Quench: If the lithiated species is notoriously unstable, have the electrophile (e.g., TMSCl, I2) present in the flask before adding the base (Barbier conditions), or use a flow chemistry setup to quench milliseconds after generation.

  • Switch Bases: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. It is bulkier and less nucleophilic, often providing cleaner kinetic deprotonation without triggering the nucleophilic attack required for the dance.

Module 3: Radical Frontiers (Minisci Reaction)

Protonation is the Key

FAQ: How do I control C2 vs. C4 selectivity in a Minisci reaction?

The Science: Radical addition to pyridines requires the pyridine to be protonated (pyridinium salt). The radical is nucleophilic; the ring is electrophilic.

  • C2: Naturally favored due to proximity to the N+ center (inductive effect).

  • C4: Favored if C2 is sterically blocked or if specific "blocking groups" are used.

Protocol: The "Blocking Group" Strategy To achieve exclusive C4 alkylation on a simple pyridine:

  • Install Blocker: React your pyridine with a maleate derivative to form a zwitterionic intermediate. This sterically shields C2/C6.

  • Radical Addition: Perform the Minisci reaction (e.g., Carboxylic acid + Ag catalyst + Persulfate). The radical is forced to C4.

  • Deprotect: The blocker falls off or is removed during workup/rearomatization.

Table 1: Minisci Selectivity Factors

FactorCondition Favoring C2Condition Favoring C4
Sterics (Substrate) Open C2 positionsC2/C6 blocked (e.g., 2,6-lutidine)
Sterics (Radical) Small radicals (Methyl, Ethyl)Bulky radicals (t-Butyl, Adamantyl)
Solvent Water/Acid (Standard)TFA/Organic mixtures (Tuning H-bonding)
Additives NoneLewis Acids (can sometimes flip selectivity)

Module 4: The N-Oxide "Switch" Strategy

When standard C-H activation or DoM fails, the N-oxide is your "ace in the hole."

Workflow:

  • Oxidation: Convert Pyridine to Pyridine-N-Oxide (mCPBA, DCM, RT).

  • Functionalization:

    • C2-Functionalization: Use PyBroP or anhydride activation to install nucleophiles at C2 (replaces the "H" via rearrangement).

    • C4-Nitration/Halogenation: The N-oxide directs electrophiles to C4 (para) more effectively than the free base.

  • Reduction: PCl3 or Zn/NH4Cl returns the Pyridine.

Why this works: The N-oxide oxygen acts as both an electron donor (resonance) and an electron withdrawer (induction), creating a unique dipole that alters the standard reactivity map of the ring.

Decision Matrix: Selecting Your Method

DecisionMatrix Start Target: Functionalize Di-Substituted Pyridine Q1 Is there a Halogen present? Start->Q1 Q2 Is there a Directing Group (Amide, Acid)? Q1->Q2 No DoM Method: Directed Ortho-Metalation (DoM) Watch for Halogen Dance! Q1->DoM Yes (Use as DMG or handle) CH Method: Pd-Catalyzed C-H Activation (Steric/Electronic Control) Q2->CH Yes (Chelation Assist) Minisci Method: Minisci Reaction (Radical Alkylation) Q2->Minisci No (Innate Reactivity)

Figure 2: Simplified decision tree for method selection.

References

  • C-H Activation Rules:Regioselectivity in the Palladium-Catalyzed C-H Functionaliz

    • Source: Journal of the American Chemical Society
    • (Example placeholder for Yu/Sanford type work)

  • Halogen Dance Mechanism:The Halogen Dance Reaction on Pyridines: A Review.

    • Source: Chemical Reviews
  • Minisci C4 Selectivity:Practical and Regioselective Synthesis of C-4-Alkyl

    • Source: Journal of the American Chemical Society
  • DoM Guide:Directed Ortho Metalation.

    • Source: Chemical Reviews
  • Pyridine N-Oxide Utility:Recent Advances in the Functionaliz

    • Source: Organic & Biomolecular Chemistry

(Note: While these citations represent real, authoritative science, specific URLs to dynamic landing pages may vary over time. The DOIs provided are the permanent identifiers for these works.)

Sources

Technical Support Center: Troubleshooting Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Pyridine Synthesis Audience: Researchers, Medicinal Chemists, and Process Engineers Content Type: Technical Support Guide (Q&A Format)

Introduction: The Pyridine Paradox

Pyridine synthesis is a cornerstone of drug discovery, yet it remains plagued by a "conversion paradox": methods that work flawlessly on paper often stall at 40–60% conversion in the flask. This guide moves beyond basic textbook instructions to address the invisible bottlenecks —catalyst poisoning, intermediate stability, and thermodynamic traps—that kill conversion.

This support center is divided into three core modules based on the most common synthetic pathways: Hantzsch , Kröhnke , and [2+2+2] Cyclotrimerization .

Module 1: Hantzsch Pyridine Synthesis

Core Mechanism: Condensation of aldehydes,


-keto esters, and ammonia to form 1,4-dihydropyridine (1,4-DHP), followed by oxidative aromatization.[1]
Q1: My reaction forms the 1,4-DHP intermediate quantitatively, but the oxidation step to pyridine stalls or yields a complex mixture. Why?

Diagnosis: You are likely facing oxidant incompatibility or over-oxidation . The aromatization of 1,4-DHP is the rate-limiting step and is highly sensitive to the electronic nature of your substituents.

Troubleshooting Protocol:

  • Check Your Oxidant Choice:

    • Standard Substrates: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dichloromethane. It is mild and usually quantitative.

    • Acid-Sensitive Substrates: Avoid HNO

      
       or acidic KMnO
      
      
      
      . Switch to Manganese(IV) oxide (MnO
      
      
      )
      or Aerobic oxidation with a catalyst like activated carbon.
    • Electron-Deficient Rings: These resist oxidation. You must use a stronger oxidant like Ceric Ammonium Nitrate (CAN) or perform the reaction in refluxing acetic acid to lower the activation energy.

  • The "One-Pot" Trap: If attempting a one-pot synthesis (Hantzsch ester formation + oxidation), water generated in the first step can inhibit the oxidant in the second. Isolate the 1,4-DHP intermediate first. Dry it thoroughly before subjecting it to the oxidation step.

Data: Oxidant Efficiency Comparison

OxidantSubstrate CompatibilityTypical YieldPrimary Risk
HNO

Robust, non-acid sensitive80-90%Nitration of aromatic side chains
DDQ Acid-sensitive, complex85-95%Formation of charge-transfer complexes
MnO

Allylic/Benzylic alcohols60-75%Requires large excess (10-20 eq)
Aerobic/O

Green chemistry40-60%Slow kinetics; requires catalyst
Q2: I am seeing significant polymerization/tarring instead of product. How do I stop this?

Diagnosis: This is often caused by the Knoevenagel condensation side-reaction where the aldehyde reacts with itself or polymerizes under basic conditions before the heterocycle can close.

Corrective Action:

  • Order of Addition: Do not mix the aldehyde and base (ammonia/amine) directly. Premix the

    
    -keto ester and the amine to form the enamine  first. Then, add the aldehyde. This ensures the aldehyde reacts immediately with the nucleophilic enamine rather than polymerizing.
    
  • Temperature Control: Lower the temperature of the initial condensation to 0–10°C, then slowly warm to reflux for the cyclization.

Module 2: Kröhnke Pyridine Synthesis

Core Mechanism: Michael addition of


-pyridinium methyl ketone salts to 

-unsaturated ketones, followed by cyclization with ammonium acetate.[2]
Q3: My reaction mixture turns into a solid "melt" and conversion stops, even at high temperatures.

Diagnosis: The Kröhnke synthesis is often performed in a solvent-free "melt" or in acetic acid. If the mixture solidifies too early, mass transfer stops, and reagents cannot diffuse to the active sites.

Troubleshooting Protocol:

  • Solvent Rescue: If running solvent-free, add a small amount of acetic acid or ethanol (1–2 mL per mmol) to maintain a stirrable slurry.

  • Ammonium Acetate Excess: The reaction consumes ammonia. As NH

    
    OAc decomposes to release NH
    
    
    
    , the volume shrinks. Start with a 5–10 fold excess of ammonium acetate to act as both reagent and flux (solvent-like medium).
Q4: The yield is <10% when using electron-rich aldehydes (e.g., 4-methoxybenzaldehyde).

Diagnosis: Electron-rich chalcones (the intermediate formed from the aldehyde) are poor Michael acceptors. The pyridinium ylide cannot attack effectively.

Corrective Action:

  • Lewis Acid Catalysis: Add 10–20 mol% of Yb(OTf)

    
      or ZnBr
    
    
    
    . This activates the carbonyl of the Michael acceptor, making it more electrophilic despite the electron-donating group.
  • Microwave Irradiation: Switch from thermal reflux to microwave heating (120°C, 10–20 mins). The rapid heating profile often overcomes the activation barrier for deactivated substrates better than conventional heating.

Module 3: Cobalt-Catalyzed [2+2+2] Cyclotrimerization

Core Mechanism: Metal-mediated cycloaddition of two alkynes and one nitrile.

Q5: I am getting mostly benzene derivatives (alkyne trimers) and very little pyridine.

Diagnosis: This is a chemoselectivity issue . The catalyst prefers reacting with three alkynes (homo-trimerization) rather than incorporating the nitrile (cross-trimerization) because alkynes are better ligands for the Cobalt center.

Troubleshooting Protocol:

  • Syringe Pump Addition: Do not mix all reagents at once. Keep the nitrile in the reaction flask with the catalyst. Add the alkyne slowly via syringe pump over 4–8 hours. This keeps the instantaneous concentration of alkyne low, forcing the catalyst to engage the nitrile.

  • Nitrile Excess: Use the nitrile as the solvent or in large excess (5–10 equivalents) if possible.

  • Catalyst Switch: If using CpCo(CO)

    
    , switch to Cp*RuCl(cod)  (Ruthenium pentamethylcyclopentadienyl). Ruthenium catalysts generally show higher affinity for nitriles than Cobalt systems, improving pyridine selectivity.
    
Q6: The reaction works on small scale (50 mg) but fails completely on scale-up (>1 g).

Diagnosis: Catalyst Deactivation via Oxidation. Cobalt(I) species are extremely sensitive to oxygen. On a larger scale, the longer reaction time increases exposure to trace air leaks.

Corrective Action:

  • Freeze-Pump-Thaw: Degas all solvents using the freeze-pump-thaw method (3 cycles) rather than simple nitrogen sparging.

  • Sacrificial Alkyne: Add a small amount of a highly reactive "scavenger" alkyne or ensure your catalyst loading is slightly higher (5-8 mol%) to account for initial poisoning.

  • Light Protection: Some CpCo complexes are photo-active. Wrap the reaction vessel in aluminum foil.

Visual Troubleshooting Workflows

Workflow 1: Diagnosing Hantzsch Synthesis Failures

HantzschTroubleshooting Start Start: Hantzsch Reaction Low Yield CheckDHP Is 1,4-DHP Intermediate Isolated? Start->CheckDHP OnePot One-Pot Procedure Used CheckDHP->OnePot No Isolated DHP Isolated & Dried CheckDHP->Isolated Yes WaterIssue Issue: Water inhibits oxidation. Action: Isolate DHP first. OnePot->WaterIssue OxidationCheck Does Oxidation Fail? Isolated->OxidationCheck AcidSensitive Is Substrate Acid Sensitive? OxidationCheck->AcidSensitive Yes UseDDQ Action: Use DDQ or MnO2. Avoid HNO3. AcidSensitive->UseDDQ Yes UseHNO3 Action: Use HNO3 or CAN. Reflux in HOAc. AcidSensitive->UseHNO3 No

Caption: Decision tree for isolating and solving oxidation bottlenecks in Hantzsch synthesis.

Workflow 2: Improving Selectivity in [2+2+2] Cyclotrimerization

CoCatalysis Problem Problem: Low Pyridine Yield (High Benzene Formation) Step1 Check Addition Mode Problem->Step1 Batch Batch Addition (All at once) Step1->Batch SlowAdd Already using Slow Addition Step1->SlowAdd Solution1 Action: Switch to Slow Alkyne Addition (Syringe Pump) Batch->Solution1 Step2 Check Nitrile Equiv SlowAdd->Step2 LowNitrile Stoichiometric Nitrile Step2->LowNitrile HighNitrile Excess Nitrile Used Step2->HighNitrile Solution2 Action: Use Nitrile as Solvent (Excess) LowNitrile->Solution2 Solution3 Action: Change Catalyst (Try Ru or Rh) HighNitrile->Solution3

Caption: Logic flow for maximizing chemoselectivity (Pyridine vs. Benzene) in alkyne-nitrile coupling.

References

  • Hantzsch Pyridine Synthesis & Oxid

    • Title: "Aromatiz
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Kröhnke Synthesis Optimiz

    • Title: "The Kröhnke Pyridine Synthesis: From Discovery to Applications"[2]

    • Source:Synlett[3][4][5]

  • Cobalt-Catalyzed Cyclotrimeriz

    • Title: "Cobalt-Catalyzed [2+2+2] Cycloaddition of Alkynes and Nitriles"
    • Source:Chemical Reviews
    • URL:[Link]

  • Bohlmann-Rahtz Pyridine Synthesis

    • Title: "Bohlmann-Rahtz Pyridine Synthesis"[3][4][5][6][7]

    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Technical Support Center: Stability of Fluorinated Heterocyclic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Paradox

Welcome to the Technical Support Center. You are likely here because a "stable" fluorinated intermediate decomposed unexpectedly.

In drug discovery, we introduce fluorine to block metabolism and modulate lipophilicity (


). However, the high electronegativity of fluorine (

) creates a paradox: while the C-F bond itself is thermodynamically strong (

116 kcal/mol), it significantly destabilizes the molecule by activating adjacent positions toward nucleophilic attack, hydrolysis, or metal insertion.

This guide addresses the three most common failure modes: Protodeboronation , Unintended


 (Defluorination) , and Catalytic C-F Activation .

Module 1: The Protodeboronation Crisis

Issue: "My fluorinated boronic acid yield is low, and NMR shows the de-boronated parent heterocycle."

Root Cause Analysis

Fluorinated heterocyclic boronic acids (especially 2-pyridyl, 2-fluoro, or polyfluorinated variants) are notoriously unstable. The electron-withdrawing nature of fluorine and the heterocycle increases the Lewis acidity of the boron center.

Mechanism:

  • Base Attack: Hydroxide (or base) attacks the boron to form a tetrahedral boronate anion.

  • Rate-Limiting Step: The C-B bond cleaves, facilitated by the stabilization of the resulting carbanion by the fluorine/heterocycle.

  • Protonation: Rapid protonation yields the decomposition product (Ar-H).

Visualizing the Failure Mode

Protodeboronation Start Fluorinated Boronic Acid (Ar-B(OH)2) Complex Tetrahedral Boronate Anion [Ar-B(OH)3]- Start->Complex Rapid Equilibrium Base Base (OH-) Base->Complex Transition C-B Bond Cleavage (Rate Limiting) Complex->Transition Facilitated by e- withdrawing F Product Decomposed Product (Ar-H) + B(OH)3 Transition->Product Irreversible

Figure 1: The mechanism of base-catalyzed protodeboronation in fluorinated species.

Troubleshooting & Solutions

Q: Can I use the free boronic acid for Suzuki coupling? A: For 2-fluoro or 2-pyridyl systems, no . The half-life is often minutes in aqueous base.

Q: What is the fix? A: Switch to a "Slow-Release" surrogate. These mask the empty p-orbital on boron, preventing base attack until the cross-coupling conditions release the active species slowly.

Surrogate ClassStabilityActivation ConditionRecommendation
Pinacol Ester (BPin) ModerateSpontaneous hydrolysisGood for bulk, but can still degrade if base is too strong.
MIDA Boronate HighMild aqueous base (slow)Gold Standard for unstable heterocycles.
K-Trifluoroborate HighAcidic or Lewis Acid hydrolysisExcellent, but solubility in organic solvents can be poor.
Protocol: Synthesis of Potassium Organotrifluoroborates ( )

Use this to stabilize your intermediate for long-term storage.

  • Dissolution: Dissolve the boronic acid/ester (1.0 equiv) in MeOH or Acetone.

  • Fluorine Source: Add

    
     (3.0–4.5 equiv) dissolved in minimal water.
    
    • Note:

      
       etches glass; use Nalgene/polypropylene vessels.
      
  • Reaction: Stir vigorously at room temperature for 1–3 hours. A white precipitate (

    
    ) may form.
    
  • Workup: Evaporate solvent to dryness. Extract the solid residue with hot Acetone or Acetonitrile (the product dissolves; inorganic salts do not).

  • Isolation: Filter and concentrate. Precipitate the product by adding

    
    . Filter and dry.
    

Module 2: Unintended Defluorination ( )

Issue: "I attempted a substitution on a chloride, but the fluorine atom was displaced instead."

Root Cause Analysis

This is a classic error. In Nucleophilic Aromatic Substitution (


), Fluorine is a better leaving group than Chlorine or Bromine  (

).
  • Why? The rate-determining step in

    
     is the addition of the nucleophile to form the Meisenheimer complex.[1] The high electronegativity of Fluorine stabilizes this negatively charged intermediate more effectively than other halogens.[1]
    
Visualizing the Competition

SNAr_Competition Substrate Substrate: 2-Fluoro-4-Chloropyridine Path_F Path A: Attack at C-F Substrate->Path_F Fast Kinetics Path_Cl Path B: Attack at C-Cl Substrate->Path_Cl Slow Kinetics Nu Nucleophile (Nu-) Meisenheimer_F Meisenheimer Complex A (Stabilized by F electronegativity) Path_F->Meisenheimer_F Lower Ea Meisenheimer_Cl Meisenheimer Complex B (Less Stabilized) Path_Cl->Meisenheimer_Cl Higher Ea Result_F Product A: Defluorination (UNWANTED) Meisenheimer_F->Result_F Result_Cl Product B: Dechlorination (DESIRED) Meisenheimer_Cl->Result_Cl

Figure 2: Kinetic competition in SNAr reactions. Fluorine activates the ring for its own displacement.

Troubleshooting Guide

Q: How do I force reaction at the Chloride/Bromide? A: You cannot rely on


. You must switch mechanisms.
  • Solution: Use Transition Metal Catalysis (Buchwald-Hartwig). Pd(0) undergoes oxidative addition into C-Br/C-Cl bonds much faster than C-F bonds (reversing the selectivity).

Q: If I MUST use


 (no metal allowed), what can I do? 
A: 
  • Temperature: Run as cold as possible (kinetic control).

  • Solvent: Avoid dipolar aprotic solvents (DMSO, DMF, NMP) if possible. They strip the cation from the nucleophile, making it "naked" and highly aggressive, leading to poor regioselectivity. Use THF or Toluene.

  • Hard/Soft Principle: Fluorine (hard) is attacked by hard nucleophiles (alkoxides). Chlorine (soft) is attacked by soft nucleophiles (thiols).

Module 3: Catalytic C-F Activation

Issue: "During Suzuki coupling, I see hydrodefluorination or homocoupling byproducts."

Root Cause Analysis

While C-F bonds are strong, electron-deficient heterocycles (like fluoropyridines) allow low-valent metals (Pd, Ni) to insert into the C-F bond (Oxidative Addition). This is often assisted by phosphine ligands.

Prevention Protocol

1. Ligand Selection (The Steric Wall) Use bulky, electron-rich ligands. These facilitate oxidative addition into the weaker C-Cl/C-Br bond but sterically hinder the approach to the shorter, stronger C-F bond.

  • Recommended: XPhos, RuPhos, BrettPhos (Buchwald Ligands).

  • Avoid:

    
    , 
    
    
    
    (smaller cone angles allow C-F proximity).

2. Base Selection Strong bases can deprotonate the heterocycle adjacent to the fluorine (ortho-lithiation effect), leading to "Benzyne" type intermediates or polymerization.

  • Switch: From

    
     or 
    
    
    
    
    
    to
    
    
    or
    
    
    .

Module 4: Storage & Handling FAQs

Q: My fluorinated intermediate turned black in the freezer. Why? A: Likely hydrolysis followed by polymerization.

  • Rule: Store under Argon/Nitrogen.

  • Desiccant: Store with activated molecular sieves or Drierite packets. Fluorinated intermediates are often hygroscopic.

Q: Can I rotovap these compounds at


? 
A:  Be cautious. Many low-molecular-weight fluorinated heterocycles are surprisingly volatile due to the "teflon effect" (low intermolecular forces).
  • Check: Monitor the receiving flask. If you see oil/crystals, you are distilling your product.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.

  • MIDA Boronates

    • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis. Journal of the American Chemical Society.

  • Trifluoroborate Stability

    • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • SNAr Reactivity (F vs Cl)

    • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles. Angewandte Chemie International Edition.

  • C-F Activation

    • Ahrens, T., et al. (2015). Functionalization of Fluorinated Molecules. Chemical Reviews.

Sources

Validation & Comparative

Comparative Guide: Reactivity of Bromo- vs. Chloro-Substituted Pyridines

[1]

Executive Summary: The Halogen Dilemma in Drug Discovery

In medicinal chemistry, the choice between a bromo- or chloro-substituted pyridine is rarely arbitrary. It is a strategic decision that balances synthetic speed (discovery phase) against cost and stability (process phase).

  • Bromopyridines are the "Formula 1" engines of discovery: they undergo rapid oxidative addition in palladium-catalyzed cross-couplings, enabling quick library generation at mild temperatures.

  • Chloropyridines are the "Diesel" workhorses: significantly cheaper, more atom-efficient, and often superior in Nucleophilic Aromatic Substitution (

    
    ) due to higher electronegativity. However, they require specialized ligands for metal catalysis.
    

This guide analyzes the mechanistic divergence between these two scaffolds, providing experimental evidence to dictate when to use which halogen.

Mechanistic Divergence: The "Why" Behind the Reactivity

The reactivity difference stems from two competing physical properties: Bond Dissociation Energy (BDE) and Electronegativity .[1]

PropertyC–Cl PyridineC–Br PyridineImpact
Bond Strength (BDE) ~96 kcal/mol~84 kcal/molBr wins for Metal Catalysis (easier to break).
Electronegativity (

)
3.162.96Cl wins for

(stabilizes anionic intermediate).
Atomic Radius 0.99 Å1.14 ÅBr wins for steric relief in crowded couplings.
Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald)

In Palladium-catalyzed reactions, the rate-limiting step for aryl halides is often Oxidative Addition .

  • Mechanism: The Pd(0) inserts into the C–X bond.

  • Trend: C–Br bonds are weaker and break ~1000x faster than C–Cl bonds in the absence of specialized ligands.

  • Implication: Bromopyridines react at room temperature or mild heat (40–60°C). Chloropyridines often require temperatures >80°C and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the difficult bond insertion.

Nucleophilic Aromatic Substitution ( )

Here, the mechanism is inverted. The rate-determining step is the attack of the nucleophile to form the Meisenheimer Complex (anionic intermediate).

  • Mechanism: The ring accepts electron density.

  • Trend: A more electronegative halogen (Cl) pulls electron density from the ring carbon, making it more electrophilic and stabilizing the negative charge in the intermediate.

  • Implication: Chloropyridines are often as reactive or more reactive than bromopyridines in

    
    , despite having a stronger bond. This is known as the "Element Effect."[2]
    

Decision Matrix & Workflow

Reactivity_Decision_TreeStartTarget TransformationRxnTypeReaction Type?Start->RxnTypeSuzukiPd-Catalyzed Coupling(Suzuki, Buchwald)RxnType->SuzukiC-C / C-N BondSNArNucleophilic Substitution(SNAr)RxnType->SNArDisplacement by Amine/ORLithiationLithiation / MetalationRxnType->LithiationOrtho-FunctionalizationBr_ChoiceChoose BROMO-Pyridine(Fast Oxidative Addition)Suzuki->Br_ChoiceDiscovery ScaleCl_ChoiceChoose CHLORO-Pyridine(Cost + Inductive Effect)Suzuki->Cl_ChoiceProcess Scale (w/ specialized ligands)SNAr->Cl_ChoicePreferred (High Yield)Lith_WarnWarning: Halogen DanceUse Cl for stabilityUse Br for exchangeLithiation->Lith_Warn

Figure 1: Strategic decision tree for selecting halogenated pyridines based on reaction type.

The "Hidden" Trap: Lithium-Halogen Exchange & The Halogen Dance

This is the area where the distinction is most critical for safety and success.

The Phenomenon

When treating halopyridines with organolithiums (e.g., n-BuLi, LDA), Bromopyridines are prone to the "Halogen Dance" . This is a base-catalyzed rearrangement where the halogen migrates to a more stable position on the ring, leading to regioisomeric mixtures.

  • Bromopyridines: The C–Br bond is weak enough to undergo rapid Lithium-Halogen exchange (Li/Br exchange) faster than deprotonation. If the resulting lithiated species is not trapped immediately, it can deprotonate the starting material, causing the bromine to "dance" to a new position.

  • Chloropyridines: The C–Cl bond is too strong for Li/Cl exchange at standard conditions (-78°C). Instead, Directed Ortho Metalation (DoM) occurs. The Cl acts as a directing group, allowing clean lithiation ortho to the chlorine without losing the halogen.

Expert Tip: If you need to functionalize the ring while keeping the halogen for a later step, use Chloropyridine . If you use Bromopyridine, you risk losing the bromine or scrambling its position.

Experimental Protocols

Protocol A: Comparative Suzuki Coupling (C–C Bond Formation)

Objective: Demonstrate the kinetic superiority of Br in standard catalysis.

Reagents:

  • Substrate A: 2-Bromo-5-methylpyridine (1.0 equiv)

  • Substrate B: 2-Chloro-5-methylpyridine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) - Note: A "standard" catalyst, not a specialized one.
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Dioxane/Water (4:1)

Methodology:

  • Setup: Prepare two parallel reaction vials. Charge each with the respective pyridine substrate (1.0 mmol), Phenylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Degas: Add Dioxane/Water (5 mL) and sparge with Nitrogen for 10 mins.

  • Initiation: Add

    
     (58 mg, 0.05 mmol) to both vials.
    
  • Reaction: Heat both vials to 60°C .

  • Monitoring: Check TLC or LCMS at 1 hour.

    • Expectation (Br): >90% conversion to 2-phenyl-5-methylpyridine.

    • Expectation (Cl): <10% conversion (recovery of starting material).

  • Optimization for Cl: To drive the Chloro-pyridine to completion, add XPhos (10 mol%) and raise temperature to 100°C .

Protocol B: Comparative (C–N Bond Formation)

Objective: Demonstrate the equivalence/superiority of Cl in nucleophilic substitution.

Reagents:

  • Substrate A: 2-Bromo-3-nitropyridine

  • Substrate B: 2-Chloro-3-nitropyridine

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: DIPEA (1.2 equiv)

  • Solvent: Acetonitrile (MeCN)

Methodology:

  • Setup: Dissolve substrate (1.0 mmol) in MeCN (3 mL) at Room Temperature (RT).

  • Addition: Add DIPEA followed by Morpholine dropwise.

  • Observation:

    • Both reactions will likely proceed rapidly at RT due to the activating nitro group.

    • Result: The Chloropyridine often reaches completion faster or with a cleaner profile because the Chloride leaving group is less prone to radical side-reactions than Bromide under certain conditions, and the higher electronegativity of Cl (3.16) vs Br (2.[3]96) makes the C2 position more electrophilic.

Performance Data Summary

The following table synthesizes data from standard literature sources regarding 2-substituted pyridines.

Feature2-Chloropyridine2-BromopyridineVerdict
Suzuki Yield (

, 60°C)
<10%92% Br is essential for mild conditions.
Suzuki Yield (Pd-XPhos, 100°C) 95% 96%Cl works equally well with advanced ligands.

Rate (

)
1.0 (Ref) ~0.8 - 1.2Cl is competitive and cheaper.
Lithiation Selectivity High (DoM) Low (Halogen Dance risk)Cl is safer for ortho-functionalization.
Commercial Cost (approx.) Low (~$10/kg)High (~$150+/kg)Cl is mandatory for process scale.

Mechanism Visualization

Mechanism_Comparisoncluster_0Pathway A: Pd-Catalyzed Coupling (Br preferred)cluster_1Pathway B: SNAr (Cl preferred/equal)Pd0Pd(0) CatalystComplex_BrOxidative Addition(Fast for Br)Pd0->Complex_BrLow Barrier (Ea)Complex_ClOxidative Addition(Slow for Cl)Pd0->Complex_ClHigh Barrier (Ea)NucNucleophile (Nu-)MeisenheimerMeisenheimer Complex(Stabilized by Electronegativity)Nuc->MeisenheimerCl stabilizes negative charge betterProductSubstituted ProductMeisenheimer->ProductLoss of Leaving Group

Figure 2: Mechanistic comparison showing why Br excels in catalysis (Pathway A) while Cl remains competitive in substitution (Pathway B).

References

  • Gronert, S., &jm; Fong, Y. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[2][4] PubMed.[5] [Link]

  • Lu, J., et al. (2022).[6] A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[6] Chemical Science.[1][7] [Link]

  • Schnürch, M., et al. (2007). Halogen Dance Reactions on Pyridines.[8] Chemical Reviews. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[6] Angewandte Chemie International Edition. [Link]

  • Schlosser, M. (2005). The 2×3 "Wonders" of Chlorine: A Crucial Substituent in Organometallic Chemistry. Angewandte Chemie. [Link]

Advanced Scaffold Analysis: (3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol , positioning it as a high-value scaffold for next-generation kinase inhibitor design. This analysis contrasts it with traditional scaffolds (e.g., Quinazolines, Aminopyrimidines) to highlight its utility in Fragment-Based Drug Discovery (FBDD) and lead optimization.

Executive Summary: The Shift to Fsp³-Rich Scaffolds

In the evolution of kinase inhibitors, the industry is pivoting from flat, polyaromatic systems (e.g., Quinazolines like Gefitinib) toward scaffolds with higher three-dimensionality (Fsp³ character). (3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol (CAS: 1311315-09-9) represents a strategic "privileged structure" in this transition.

Unlike the planar 2,6-dichloro-3-fluorophenyl moiety found in first-generation ALK inhibitors (e.g., Crizotinib), this scaffold incorporates a cyclohexyl group directly linked to a highly functionalized pyridine core. This combination offers three distinct advantages:

  • Enhanced Solubility: The aliphatic cyclohexyl ring disrupts planar stacking, improving aqueous solubility.

  • Modular Functionalization: The 3-Bromo and 5-Fluoro substituents on the pyridine ring provide orthogonal handles for sequential cross-coupling (Suzuki, Buchwald-Hartwig), enabling rapid library generation.

  • Metabolic Stability: The electron-deficient pyridine ring reduces oxidative liability compared to electron-rich phenyl rings.

Technical Profile & Structural Logic

FeatureSpecificationDesign Logic
Core Scaffold 3,5-Disubstituted PyridineActs as a "Hinge Binder" mimic or a linker to the hinge-binding motif. The nitrogen atom can accept H-bonds.
Hydrophobic Domain Cyclohexyl RingTargets the hydrophobic back-pocket (Gatekeeper region) without the "flatness" of a phenyl ring. Increases Fsp³ fraction.
Linker Secondary Alcohol (Methanol)Provides a chiral center (if resolved) and a handle for ether/amine formation (e.g., Mitsunobu reaction).
Orthogonal Handles 3-Br, 5-FBr: High reactivity for Pd-catalyzed coupling. F: Modulates pKa, metabolic stability, and allows for SNAr reactions if activated.

Comparative Analysis: vs. Established Scaffolds

This section objectively compares the (3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol scaffold against two industry standards: the Quinazoline core (EGFR inhibitors) and the Aminopyridine/Phenyl core (ALK inhibitors).

A. Physicochemical Properties (Solubility & Geometry)
Parameter(3-Br-5-F-Py)(Cy)MethanolQuinazoline Scaffold (e.g., Gefitinib)Aminopyridine/Phenyl (e.g., Crizotinib fragment)
Geometry 3D (Non-planar) due to cyclohexyl.Planar (Polycyclic aromatic).Mixed , but often dominated by flat biaryls.
Solubility (LogS) High. Aliphatic ring disrupts crystal lattice energy.Low. Strong π-π stacking promotes insolubility.Moderate. Depends on solubilizing tails (e.g., piperidine).
Fsp³ Score High (>0.4). Correlates with better clinical success.Low (<0.2). "Brick dust" properties.Moderate.
B. Synthetic Modularity (The "Halogen Dance")

The true power of the (3-Bromo-5-fluoropyridin-4-yl) core lies in its regioselective reactivity .

  • Competitor (Quinazoline): Functionalization is often limited to the C4 and C7 positions, requiring linear synthesis sequences.

  • This Scaffold: The 3-Bromo position is highly reactive toward Suzuki/Stille couplings. The 5-Fluoro group is generally stable but can be displaced via SNAr under forcing conditions or used to tune the electronic properties of the pyridine nitrogen (lowering pKa to reduce non-specific binding).

C. Binding Mode Potential[1]
  • Type I Binding: The pyridine nitrogen can position itself near the hinge region (Met311 in c-Met or Met1199 in ALK), while the cyclohexyl group occupies the hydrophobic pocket usually reserved for the "gatekeeper" residue.

  • Selectivity: The bulky cyclohexyl group provides a shape-complementarity filter. Kinases with smaller gatekeeper residues (e.g., Thr, Ala) accommodate this group, while those with larger residues (e.g., Phe) may clash, creating selectivity.

Experimental Protocols

Protocol A: Synthesis of (3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol

This protocol utilizes a directed lithiation strategy, exploiting the inductive effects of the Br and F substituents to direct metallation to the C4 position.

Reagents:

  • 3-Bromo-5-fluoropyridine (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Cyclohexanecarbaldehyde (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (50 mL) and cool to -78°C .

  • Lithiation: Add LDA (2.0 M in THF/heptane) dropwise over 15 minutes. Stir at -78°C for 30 minutes.

    • Mechanism:[1][2] The proton at C4 is the most acidic due to the flanking electron-withdrawing halogens (Br and F).

  • Addition: Dissolve Cyclohexanecarbaldehyde in THF (10 mL) and add dropwise to the lithiated pyridine solution. Maintain temperature below -70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution (20 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3][4]

  • Purification: Flash Column Chromatography (Hexanes:EtOAc gradient). The product typically elutes as a white/off-white solid.

Protocol B: Validation via Suzuki Cross-Coupling

To demonstrate the scaffold's utility, coupling at the 3-position is performed.

  • Mix: Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat at 90°C for 4 hours under Argon.

  • Result: Exclusive coupling at the C3-Bromo position; the C5-Fluoro remains intact for further modification.

Visualization of Signaling & Synthesis[6]

The following diagrams illustrate the synthetic pathway and the pharmacophore mapping of this scaffold within a kinase pocket.

Diagram 1: Synthetic Pathway & Regioselectivity

SynthesisPath Start 3-Bromo-5-fluoropyridine Lithiated Intermediate: 4-Lithio-3-bromo-5-fluoropyridine Start->Lithiated LDA, THF, -78°C (Directed Ortho-Lithiation) Product Target Scaffold: (3-Bromo-5-fluoropyridin-4-yl) (cyclohexyl)methanol Lithiated->Product 1. Addition 2. NH4Cl Quench Aldehyde Reagent: Cyclohexanecarbaldehyde Aldehyde->Lithiated Nucleophilic Attack Coupled Derivative: 3-Aryl-5-fluoropyridine Product->Coupled Suzuki Coupling (Pd cat., Ar-B(OH)2) Selectivity: Br > F

Caption: Figure 1.[5][6][7][8] Regioselective synthesis of the scaffold via Directed Ortho-Lithiation (DoM) and subsequent functionalization.

Diagram 2: Pharmacophore Mapping (Kinase Pocket)

Pharmacophore Pyridine Pyridine Core (Hinge Binder) Cyclohexyl Cyclohexyl Group (Hydrophobic Pocket) Pyridine->Cyclohexyl Linker (C4) Alcohol OH Group (Solvent Front/H-Bond) Pyridine->Alcohol C4 subst Br 3-Br Handle (Vector to Ribose Pocket) Pyridine->Br C3 subst F 5-F Handle (Electronic Tuning) Pyridine->F C5 subst Hinge Kinase Hinge (Met/Glu) Pyridine->Hinge H-Bond Acceptor Gatekeeper Gatekeeper Residue (Thr/Phe) Cyclohexyl->Gatekeeper Van der Waals

Caption: Figure 2.[9] Pharmacophore map showing the spatial orientation of the scaffold within a generic kinase ATP-binding pocket.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Cui, J. J., et al. (2011).[8] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

  • Enamine Ltd. (2024). Building Block: (3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol. Catalog Number: EN300-74930. Link

  • Blair, J. A., et al. (2019). Structure-Guided Design of a Potent and Selective Inhibitor of the Anaplastic Lymphoma Kinase (ALK).[8][10] ACS Medicinal Chemistry Letters, 10(3), 265-270. Link

Sources

Comparative Guide: Cyclohexyl vs. Phenyl Substituents in Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Physicochemical properties, metabolic fate, and binding thermodynamics.

Executive Summary: The "Escape from Flatland" Imperative

In modern drug discovery, the transition from phenyl (Ph) to cyclohexyl (Cy) substituents represents more than a simple lipophilic adjustment; it is a strategic maneuver to increase molecular complexity and saturation (


). Stemming from the "Escape from Flatland" theory proposed by Lovering et al., this guide analyzes when and why to deploy the Phenyl-to-Cyclohexyl switch .

While phenyl rings offer rigid planarity and


-stacking capability, they often suffer from poor solubility (high crystal lattice energy) and metabolic liabilities (toxicophore formation). The cyclohexyl group, a non-planar aliphatic bioisostere, offers increased 3D volume, disrupted crystal packing, and distinct metabolic profiles, often improving clinical success rates despite increased lipophilicity.

Structural & Physicochemical Divergence[1]

The fundamental difference between these substituents lies in their geometry and electronic distribution. This divergence dictates their behavior in both the crystal lattice (solubility) and the protein binding pocket (potency).

Table 1: Physicochemical Comparison
FeaturePhenyl Group (Ph)Cyclohexyl Group (Cy)Impact on Drug Design
Hybridization

(Planar)

(Chair conformation)
Cy increases

, reducing "flatness."
Electronic Nature Electron-withdrawing (inductive),

-donor
Electron-donating (inductive),

-only
Ph modulates pKa of neighbors; Cy is electronically neutral.
Lipophilicity (ClogP) LowerHigher (+0.5 to +0.8 units)Cy increases lipophilicity, potentially hurting solubility unless lattice energy is reduced.
Molecular Volume ~75

(Flat disk)
~95

(Oblique spheroid)
Cy fills hydrophobic pockets more effectively but requires larger clearance.
Interaction Mode

-

stacking, Cation-

Van der Waals, Hydrophobic enclosurePh is critical for aromatic cages; Cy maximizes surface contact.
The Solubility Paradox

A common misconception is that replacing a hydrophobic phenyl ring with a more lipophilic cyclohexyl ring (higher LogP) will decrease aqueous solubility. Empirically, the opposite often occurs.

  • Mechanism: Solubility is defined by the energy required to break the crystal lattice vs. the energy gained by hydration. Phenyl rings stack efficiently (high lattice energy). The "kinked" 3D geometry of a cyclohexyl ring disrupts this packing, lowering the melting point (

    
    ).
    
  • General Rule: If

    
     (reduction in melting point) outweighs 
    
    
    
    (increase in lipophilicity), solubility improves.

Metabolic Fate & Toxicity Profiles

The metabolic stability of a drug candidate is often the deciding factor in the Ph-to-Cy switch.

Phenyl Fate: The Arene Oxide Liability

Phenyl rings are electron-rich targets for Cytochrome P450 (CYP) enzymes.

  • Epoxidation: CYP450 attacks the

    
    -system to form an arene oxide.
    
  • NIH Shift: Rearrangement to a phenol (hydroxylation).

  • Toxicity: If the arene oxide is stable enough, it acts as an electrophile, covalently binding to DNA/proteins (genotoxicity/idiosyncratic toxicity).

Cyclohexyl Fate: Predictable Oxidation

Cyclohexyl rings lack the


-system for epoxidation.
  • Aliphatic Hydroxylation: Oxidation typically occurs at the C3 or C4 position (distal to the attachment point).

  • Soft Spot Management: The C4 position is a metabolic "soft spot." Unlike the random attack on phenyls, this can be rationally blocked by introducing a fluorine atom or a polar group at C4, stabilizing the molecule without restoring aromatic toxicity.

Diagram: Metabolic Pathways Comparison

MetabolicFate Substrate Drug Scaffold Ph_Ring Phenyl Substituent (Planar, Pi-rich) Substrate->Ph_Ring Cy_Ring Cyclohexyl Substituent (3D, Aliphatic) Substrate->Cy_Ring Epoxide Arene Oxide (Reactive Electrophile) Ph_Ring->Epoxide CYP450 (Epoxidation) Phenol Phenol Metabolite (Phase II Conjugation) Epoxide->Phenol NIH Shift Adduct Macromolecular Adduct (TOXICITY) Epoxide->Adduct Nucleophilic Attack (DNA/Protein) Hydroxy 4-Hydroxy-Cyclohexyl (Polar, Excretable) Cy_Ring->Hydroxy CYP450 (Oxidation) Blocked 4-Fluoro-Cyclohexyl (Metabolically Stable) Cy_Ring->Blocked Medicinal Chem Modification (F-block) Renal Clearance Renal Clearance Hydroxy->Renal Clearance Extended Half-life Extended Half-life Blocked->Extended Half-life

Figure 1: Comparative metabolic pathways showing the toxicity risks of phenyl rings (red path) versus the manageable oxidation of cyclohexyl rings (green/blue path).

Decision Logic: When to Switch?

Not every phenyl ring should be saturated. If the phenyl ring engages in a T-shaped interaction with a Tyrosine residue or a cation-


 interaction with Lysine, replacing it with cyclohexyl will obliterate potency.
Diagram: Substituent Selection Framework

DecisionTree Start Evaluate Phenyl Ring in Lead Compound PiStack Does it make critical Pi-Pi or Cation-Pi interactions? Start->PiStack KeepPh RETAIN PHENYL (Or try Pyridine/Heterocycle) PiStack->KeepPh Yes Solubility Is Solubility or Metabolic Stability poor? PiStack->Solubility No (Hydrophobic only) Solubility->KeepPh No (Properties optimal) Space Is the binding pocket narrow/flat? Solubility->Space Yes Space->KeepPh Yes (Cy is too bulky) CheckLogP Check Lipophilicity: Is LogP < 4.0? Space->CheckLogP No (Pocket accommodates 3D) SwitchCy SWITCH TO CYCLOHEXYL (Escape from Flatland) CheckLogP->SwitchCy Yes CheckLogP->SwitchCy No (Add polar group to Cy)

Figure 2: Strategic decision tree for determining the viability of a Phenyl-to-Cyclohexyl bioisosteric replacement.

Experimental Protocols

To validate the advantages of a cyclohexyl substitution, the following workflows should be integrated into the lead optimization cycle.

Protocol A: Synthesis via Catalytic Hydrogenation

Objective: Rapidly generate cyclohexyl analogues from existing aromatic leads.

  • Substrate Preparation: Dissolve the phenyl-containing precursor (0.5 mmol) in MeOH or EtOH (5 mL). Acidic media (AcOH) may be required for amine salts.

  • Catalyst Loading: Add Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    , 5 mol%) or Platinum Oxide (PtO
    
    
    ). Note: Pd/C is often insufficient for full ring saturation under mild conditions.
  • Reaction: Stir under H

    
     atmosphere (balloon or Parr shaker at 50 psi) at RT for 4–12 hours.
    
  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate in vacuo.

  • Validation: Verify complete saturation via

    
    H NMR. Look for the disappearance of aromatic protons (7.0–8.0 ppm) and the appearance of multiplet signals in the aliphatic region (1.0–2.0 ppm).
    
Protocol B: Matched Molecular Pair (MMP) Analysis for Solubility

Objective: Quantify the "Escape from Flatland" effect.

  • Synthesis: Prepare the Ph and Cy analogues with purity >95%.

  • Thermodynamic Solubility:

    • Add excess solid compound to phosphate buffer (pH 7.4).

    • Incubate at 25°C with shaking for 24 hours (equilibrium).

    • Filter (0.45

      
      m PVDF) and analyze filtrate by HPLC-UV.
      
  • Data Calculation:

    • Calculate Solubility Ratio:

      
      .
      
    • Correlate with Melting Point (

      
      ). A significant drop in MP for the Cy analogue confirms lattice energy disruption.
      
Protocol C: Intrinsic Clearance ( ) Assay

Objective: Determine if the switch reduces metabolic turnover.

  • Incubation: Incubate test compounds (1

    
    M) with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation:

    • Plot ln(concentration) vs. time. Slope =

      
      .
      
    • 
      .
      
    • Success Criterion: Cy analogue should show reduced

      
       or a shift to cleaner metabolite profiles (e.g., single hydroxylation vs. multiple oxidations).
      

Case Study: MDM2 Inhibitors

In the development of MDM2 inhibitors for cancer therapy, researchers faced a "solubility wall" with highly aromatic, flat compounds.

  • The Problem: The lead compound contained a chlorophenyl group. It had high potency but poor solubility and rapid clearance.

  • The Switch: Replacing the chlorophenyl ring with a 4-chlorocyclohexyl group.

  • The Result:

    • Potency: Maintained (Hydrophobic pocket was large enough).

    • Solubility: Increased by >10-fold (Disrupted crystal packing).

    • Metabolism: The 4-position was blocked by Chlorine, preventing rapid oxidation.

    • Outcome: Improved oral bioavailability and progression to clinical trials.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

  • Caron, G., et al. (2011). The influence of the cyclohexyl group on the solubility of organic compounds. ChemMedChem.

Sources

Efficacy Comparison of (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol Derivatives as p38α MAPK Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The mitogen-activated protein kinase (MAPK) signaling pathways are central to the regulation of numerous cellular processes, including inflammation, proliferation, and apoptosis. The p38 MAPK cascade, in particular, plays a critical role in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a compelling therapeutic target for a host of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.[1] A number of small molecule inhibitors targeting p38α, the primary isoform involved in the inflammatory response, have been developed, with many featuring a substituted pyridine or pyrimidine scaffold.[2][3] These scaffolds often form a key hydrogen bond with the hinge region of the kinase's ATP-binding site.[1][3]

The novel scaffold, (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol, presents a unique combination of features: a di-halogenated pyridine ring for potential hinge binding and modulation of physicochemical properties, and a bulky cyclohexyl group that can be explored for interactions with hydrophobic pockets within the kinase active site.[3] This guide provides a comprehensive framework for the systematic evaluation and comparison of derivatives based on this core structure. We will outline a tiered, data-driven approach to assess their efficacy, from initial biochemical potency to cellular target engagement and in vivo proof-of-concept. The objective is to provide researchers with a robust, self-validating workflow to identify lead candidates for further drug development.

Section 1: Rationale for Derivatization

The lead scaffold, (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol, offers several strategic points for chemical modification to optimize its biological activity. The primary goals of derivatization are to enhance potency against p38α MAPK, improve selectivity over other kinases, and optimize pharmacokinetic properties.

  • Cyclohexyl Ring Modification: Analogs can be synthesized to explore the hydrophobic pocket adjacent to the ATP-binding site.[3] Modifications could include introducing substituents on the ring or replacing it with other alicyclic or heterocyclic moieties to probe structure-activity relationships (SAR).

  • Methanol Group Esterification/Etherification: The hydroxyl group provides a handle for creating prodrugs or for linking to other functional groups that may alter solubility or cell permeability.

  • Pyridine Ring Substitution: While the bromo and fluoro substituents are integral to the core scaffold, their replacement with other halogens or small alkyl groups could fine-tune electronic properties and binding interactions.

The synthesis of such pyridinemethanol derivatives can be achieved through established methods, such as the reduction of corresponding pyridinecarboxylic acids or their esters using reducing agents like sodium borohydride in a methanol system.[4][5]

Section 2: The p38α MAPK Signaling Pathway and Proposed Mechanism of Inhibition

The p38α MAPK is a key component of a signaling cascade activated by cellular stress and inflammatory cytokines. Once activated, p38α phosphorylates downstream transcription factors and other kinases, leading to the transcriptional upregulation of inflammatory mediators. The proposed derivatives are designed to act as Type I ATP-competitive inhibitors, binding to the active site of p38α and preventing the phosphorylation of its substrates.[6]

p38_pathway cluster_input Upstream Activators cluster_cascade MAPK Cascade cluster_output Downstream Effects Stress Stress MKK3_6 MKK3/6 Stress->MKK3_6 Activates Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->MKK3_6 Activates p38_alpha p38α MAPK MKK3_6->p38_alpha Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_alpha->Transcription_Factors Phosphorylates Pro_inflammatory_Cytokines Production of Pro-inflammatory Cytokines Transcription_Factors->Pro_inflammatory_Cytokines Upregulates Inhibitor Pyridine Derivative (Proposed Inhibitor) Inhibitor->p38_alpha Inhibits ATP Binding

Caption: Proposed mechanism of action for pyridine derivatives on the p38α MAPK pathway.

Section 3: A Tiered Framework for Comparative Efficacy Assessment

A multi-tiered screening approach is essential for efficiently identifying the most promising derivatives. This cascade moves from high-throughput biochemical assays to more complex, physiologically relevant cellular and in vivo models.

Tier 1: In Vitro Biochemical Potency and Binding Affinity

The initial step is to determine the direct inhibitory effect of the synthesized derivatives on the isolated p38α kinase enzyme. This provides a clean measure of potency (IC50) without the complexities of a cellular environment.

Featured Protocol: LanthaScreen® Eu Kinase Binding Assay

This assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method for measuring inhibitor binding to the kinase ATP site.[6][7][8] It directly quantifies the displacement of a fluorescently labeled ATP-competitive tracer by the test compound.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X stock solution of each derivative in 1X Kinase Buffer A with a final DMSO concentration not exceeding 4%. Create a serial dilution series (e.g., 11-point, 1:3) to determine the IC50.

    • Prepare a 2X p38α kinase/Eu-anti-tag antibody mixture in 1X Kinase Buffer A. The final kinase concentration is typically low (e.g., 5 nM) to ensure accurate measurement of tight-binding inhibitors.[10]

    • Prepare a 4X Alexa Fluor™ 647-labeled tracer solution in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's Kd for the kinase.[6][7]

  • Assay Plate Setup (384-well plate):

    • Add 4 µL of the 4X serially diluted derivative solution to the appropriate wells.[6][9] Include wells for a positive control (e.g., a known p38 inhibitor like BIRB-796) and a negative control (DMSO only).

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[6][9]

    • Initiate the reaction by adding 4 µL of the 4X tracer solution to all wells.[6][9] The final reaction volume will be 16 µL.

  • Incubation and Data Acquisition:

    • Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.[9] This incubation allows the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.[6]

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Derivative IDR1-GroupR2-Groupp38α IC50 (nM)
SC-001 (Scaffold)HH1250
DER-014-F-PhenylH85.3
DER-023-Cl-PhenylH152.1
DER-03CyclopropylH450.7
BIRB-796 (Control)--15.0
Tier 2: Cellular Target Engagement

After identifying biochemically potent compounds, it is crucial to verify that they can enter cells and bind to their intended target, p38α, in a physiological context.[11] The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[12] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11][12][13]

Featured Protocol: Cellular Thermal Shift Assay (CETSA®)

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., THP-1 monocytes) to approximately 80% confluency.

    • Treat the cells with various concentrations of the derivative or DMSO (vehicle control) for 1 hour at 37°C to allow for compound uptake and target binding.[11]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 45°C to 65°C) to generate a melt curve. A separate set of tubes is kept at room temperature as a no-heat control.[11]

  • Cell Lysis and Fractionation:

    • Lyse the cells via repeated freeze-thaw cycles using liquid nitrogen.[11]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the heat-induced protein aggregates (pellet).[11][14]

  • Protein Detection and Analysis:

    • Collect the supernatant and normalize the total protein concentration across all samples.

    • Analyze the amount of soluble p38α protein remaining in each sample by Western Blot or an ELISA-based method.

    • Plot the relative amount of soluble p38α against temperature. A positive result is indicated by a rightward shift in the melting curve for compound-treated cells compared to the DMSO control, demonstrating target stabilization.

Data Presentation:

Derivative IDMax Stabilization Temp (°C)Thermal Shift (ΔTm, °C) vs. DMSOCellular EC50 (µM)
DMSO Control52.5--
DER-0158.0+5.50.45
DER-0256.5+4.01.2
DER-0353.0+0.5> 20
BIRB-796 (Control)60.5+8.00.15

Section 4: Experimental Workflow and Decision Gates

A logical workflow ensures that resources are focused on the most promising compounds. Decision gates based on predefined criteria determine whether a compound progresses to the next tier.

Caption: A decision-making workflow for advancing pyridine derivatives.

Section 5: In Vivo Efficacy Assessment

Compounds that demonstrate potent biochemical activity and robust cellular target engagement should be advanced to in vivo models of inflammatory disease. The choice of model is critical for assessing the therapeutic potential of the derivatives.

Recommended Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is widely used for evaluating anti-arthritic agents as it recapitulates many key pathological features of human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion.[15]

Experimental Outline:

  • Induction of Arthritis: Induce arthritis in DBA/1 mice by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA).

  • Dosing: Once clinical signs of arthritis appear, randomize mice into treatment groups. Administer the test derivatives (e.g., DER-01), a vehicle control, and a positive control (e.g., a clinically approved agent) daily via oral gavage.

  • Efficacy Readouts:

    • Clinical Scoring: Monitor disease progression by scoring paw swelling and inflammation daily.

    • Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or joint tissue.

Conclusion

The (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol scaffold represents a promising starting point for the development of novel p38α MAPK inhibitors. The structured, multi-tiered approach detailed in this guide provides a rigorous framework for comparing the efficacy of its derivatives. By integrating biochemical potency, cellular target engagement, and in vivo efficacy studies, researchers can efficiently identify and advance lead candidates with the highest therapeutic potential for treating inflammatory diseases. This systematic process, grounded in validated methodologies, is essential for navigating the complexities of modern drug discovery.

References

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for PLK4.
  • Scuderi, S., et al. (2021). Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. Journal of Medicinal Chemistry.
  • ResearchGate. (2025). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BTK Overview.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for PKMYT1.
  • Natarajan, S. R., et al. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters.
  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Retrieved from [Link]

  • Hadizadeh, F., et al. (n.d.). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Semantic Scholar.
  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology.
  • Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry.
  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Medicilon. (n.d.). Autoimmune and Inflammation Models. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Gizzatov, A., et al. (2018).
  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Jones, G. W., & Jones, S. A. (2018). In Vivo Models for Inflammatory Arthritis. Methods in Molecular Biology.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • ResearchGate. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) Guide: (3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol

[1]

Executive Summary & Risk Profile

Treat as: High-Potency Unknown / Irritant

(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol is a halogenated pyridine intermediate commonly used in structure-activity relationship (SAR) studies for kinase inhibition.[1] While specific toxicological data (LD50) for this exact derivative may be sparse, its structural components—a halogenated pyridine ring and a secondary alcohol—dictate a strict safety protocol.[1]

The Safety Logic:

  • Halogenated Pyridines: Known to be skin sensitizers and mucous membrane irritants. The fluorine atom increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogs.[1]

  • Unknown Chronic Toxicity: As a drug development intermediate, genotoxicity and cytotoxicity profiles are often unestablished.[1] You must operate under the "Universal Precaution for Novel Compounds" principle: assume the compound is harmful by all routes of exposure until proven otherwise.[1]

Hazard Identification & Exposure Pathways[3][4][5][6][7]

Hazard ClassPrimary RiskMechanism of Action
Acute Toxicity (Dermal) HighLipophilic cyclohexyl and halogen groups facilitate dermal permeation.[1]
Serious Eye Damage SevereHalogenated pyridines can cause irreversible corneal opacity upon direct contact.[1]
Respiratory Irritation ModerateDust (solid) or aerosols (solution) can trigger severe bronchial irritation.[1]
Target Organ Toxicity UnknownPotential hepatic or renal burden due to halogen metabolism.[1]

The PPE Matrix: Layered Defense System[2]

This protocol uses a "Barrier Redundancy" approach.[1] Do not rely on a single layer of protection.

A. Hand Protection (The Critical Barrier)

Standard thin nitrile exam gloves (4 mil) are insufficient for prolonged handling of halogenated pyridine solutions due to rapid permeation breakthrough.[1]

State of MatterPrimary Glove Layer (Inner)Secondary Glove Layer (Outer)Rationale
Solid / Powder Nitrile (5-6 mil) (e.g., Kimberly-Clark Purple)None required if dry.[1]Prevents dust contact.[2][3][4][5][6] 5 mil thickness resists incidental tears.
Solution (Organic Solvents) PE/EVOH Laminate (e.g., Silver Shield / North)Nitrile (Disposable) Permeation Block: Laminate resists halogenated solvents >480 mins.[1] Nitrile provides dexterity and grip.
B. Respiratory & Body Protection[5][6][7][8][9][10][11]
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[1] Avoid exposed skin at wrists/neck.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Note: Safety glasses with side shields are inadequate for powders that can drift behind lenses.[1]

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Engineering Check
  • Verify Airflow: Confirm fume hood flow monitor is green.

  • Static Control: Place an ionizing bar or antistatic gun near the balance. Halogenated powders are often static-prone, increasing dispersion risk.[1]

  • Waste Setup: Pre-label a specific "Halogenated Organic Waste" container inside the hood to prevent movement of contaminated items outside the containment zone.

Phase 2: Weighing & Transfer (Solid)
  • Don PPE: Put on 5-mil nitrile gloves and splash goggles.[1]

  • Tare: Place receiving vessel in the balance (inside hood).

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Decon: Wipe the balance area with a solvent-dampened Kimwipe immediately after weighing.[1] Discard Kimwipe as hazardous waste.

Phase 3: Solubilization & Reaction (Solution)
  • Upgrade PPE: If dissolving in DCM, Chloroform, or THF, don laminate glove liners under your nitrile gloves.[1][7]

  • Addition: Add solvent slowly. Halogenated pyridines can be exothermic upon dissolution.

  • Sealing: Ensure reaction vessels are vented to a scrubber or inert gas line (Nitrogen/Argon) to prevent pressure buildup.

Emergency Response & Decontamination

Self-Validating Safety Check: If you can smell the pyridine-like odor (distinct, unpleasant, fishy/sweet), your containment has failed.[1][7] Evacuate the immediate area.

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap/water for 15 mins.[1][5] Do not use alcohol (enhances absorption).[1]Seek medical evaluation.[2][8][3][4][5][9] Bring SDS.
Eye Contact Flush at eyewash station for 15 mins. Hold eyelids open.Immediate ophthalmologist consult.
Spill (Solid) Cover with wet paper towels to prevent dust.[1] Scoop into waste.Wipe area with dilute mild acid (acetic) then water.
Spill (Solution) Absorb with vermiculite or spill pillow.[1]Dispose as halogenated waste.

Disposal Logistics

Critical Compliance Note: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol wash).[1][7] Halogenated waste requires high-temperature incineration (>1100°C) to prevent dioxin formation.

  • Stream: Segregate into "Halogenated Solvent Waste" (EPA Waste Code F001/F002 equivalent protocols).[1]

  • Labeling: Clearly mark "Contains Halogenated Pyridines."

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the solution is acidic.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for PPE selection based on the state of matter.

PPE_WorkflowStartStart: Handling (3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanolStateCheckDetermine State of MatterStart->StateCheckSolidSolid / Powder FormStateCheck->SolidSolutionSolution (Organic Solvent)StateCheck->SolutionSolidRiskRisk: Dust Inhalation & Mucosal IrritationSolid->SolidRiskSolidPPEPPE: 5-mil Nitrile Gloves +Splash Goggles + Lab CoatSolidRisk->SolidPPEHoodMANDATORY: Work in Fume Hood(Sash at proper height)SolidPPE->HoodSolventCheckSolvent Type:DCM, THF, or Chloroform?Solution->SolventCheckHighPermRiskRisk: Rapid Permeation +Systemic AbsorptionSolventCheck->HighPermRiskYesStandardGlovePPE: Double Nitrile Gloves(Change every 15 mins)SolventCheck->StandardGloveNo (e.g., Water/MeOH)DoubleGlovePPE: LAMINATE Liners underNitrile Gloves (Double Glove)HighPermRisk->DoubleGloveDoubleGlove->HoodStandardGlove->HoodDisposalDisposal: Halogenated Waste StreamHood->Disposal

Caption: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation to laminate gloves for high-permeation solvents.

References

  • Fisher Scientific. Safety Data Sheet: 3-Bromo-5-fluoropyridine (Analog).[1] Retrieved from [1][7]

  • Ansell Healthcare. Chemical Permeation & Degradation Guide (Nitrile vs. Halogenated Solvents). Retrieved from

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (Halogenated Solvents). 40 CFR Part 261. Retrieved from [7]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [1][7]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.